Antimycobacterial agent-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C15H10N4O3S |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
4-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10N4O3S/c20-14(10-4-6-11(7-5-10)19(21)22)18-15-17-13(9-23-15)12-3-1-2-8-16-12/h1-9H,(H,17,18,20) |
Clé InChI |
JQVGGGLUCDRLSD-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Antimycobacterial Action of 2-Amino-4-(2-pyridyl) Thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for a promising class of antimycobacterial compounds: 2-amino-4-(2-pyridyl) thiazole (B1198619) derivatives, which includes the compound designated as Antimycobacterial Agent-4. This document synthesizes findings from key research to detail the compound's activity, potential targets, and the experimental basis for these insights.
Compound Class Overview and Activity
This compound belongs to a series of 2-amino-4-(2-pyridyl) thiazole derivatives identified as potent inhibitors of Mycobacterium tuberculosis.[1] Extensive structure-activity relationship (SAR) studies have revealed that the 2-pyridyl moiety at the C-4 position of the thiazole core is crucial for their antitubercular activity.[2][3] While the core scaffold is generally intolerant to modification, the 2-amino position allows for a range of substitutions, which has enabled the optimization of potency.[2][3]
These compounds have demonstrated potent, sub-micromolar activity against the virulent H37Rv strain of M. tuberculosis and are rapidly bactericidal against replicating mycobacteria.[2][4] Notably, the activity of this class appears to be selective for mycobacterial species, with significantly less effect on other Gram-positive or Gram-negative bacteria.[2]
Quantitative Data Summary
The following tables summarize the in vitro activity and cytotoxicity data for representative compounds from this class.
Table 1: Antimycobacterial Activity of 2-Amino-4-(2-pyridyl) Thiazole Derivatives against M. tuberculosis H37Rv
| Compound ID | Substitution at 2-amino position | MIC (μM) | Reference |
| This compound | Substituted Phenyl (via amide linker) | 5 | [5] |
| Analog 20 | Pyridin-3-yl | <0.2 | [2] |
| Analog 21 | Phenyl | 1.56 | [2] |
| Analog 41 | Cyclopentyl (via urea (B33335) linker) | 0.78 | [6] |
| Analog 42 | Phenyl (via urea linker) | 0.39 | [6] |
| Compound 7n | (4-chlorophenyl)(phenyl)methyl | 6.25 | [7] |
| Compound 7b | 4-bromophenyl | 12.50 | [7] |
| Compound 7e | 4-chlorophenyl | 12.50 | [7] |
| Compound 7f | 2,4-dichlorophenyl | 12.50 | [7] |
Table 2: Cytotoxicity Data for Select 2-Amino-4-(2-pyridyl) Thiazole Derivatives
| Compound ID | Cell Line | TC50 (μM) | Selectivity Index (SI = TC50/MIC) | Reference |
| Analog 20 | Vero | 1.25 | >6.25 | [2] |
| Analog 21 | Vero | 20 | 12.8 | [2] |
| Analog 41 | Vero | >20 | >25.6 | [6] |
| Analog 42 | Vero | 10 | 25.6 | [6] |
Mechanism of Action: Current Hypotheses
The precise molecular target and mechanism of action for the 2-amino-4-(2-pyridyl) thiazole class have not been definitively elucidated. However, preliminary investigations have ruled out certain pathways and proposed others.
Iron Chelation
Initial hypotheses considered that the 2-pyridyl group might confer activity through iron chelation, a known mechanism for some antibacterial agents. However, experimental evidence suggests that the mode of action does not involve iron chelation.[2][4]
Potential Inhibition of Mycolic Acid Synthesis
For a related series of 2-aminothiazole (B372263) derivatives, in silico docking studies have proposed that the mechanism of action may involve the inhibition of β-Ketoacyl-ACP Synthase (KasA).[7][8] KasA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[7] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.
While this has not been experimentally confirmed for the 2-amino-4-(2-pyridyl) thiazole series, it represents a plausible and compelling hypothesis that warrants further investigation.
Below is a diagram illustrating the proposed inhibitory action on the mycolic acid biosynthesis pathway.
Experimental Protocols
This section details the methodologies used in the key experiments cited in the literature for the evaluation of 2-amino-4-(2-pyridyl) thiazole derivatives.
Synthesis of 2-Amino-4-(2-pyridyl) Thiazole Derivatives
The synthesis of this class of compounds is typically achieved through the Hantzsch thiazole synthesis.[2][3]
Workflow:
-
Thiourea (B124793) Preparation (if necessary): For substituted amines at the N-2 position, the corresponding thiourea is prepared. This involves reacting the desired amine with benzoyl isothiocyanate, followed by base hydrolysis to yield the N-substituted thiourea.
-
Condensation Reaction: The appropriately substituted thiourea is condensed with 2-bromo-1-(pyridin-2-yl)ethanone (B97419) in a suitable solvent such as ethanol.
-
Reaction Conditions: The mixture is typically heated (e.g., at 70°C) for several hours.
-
Purification: The resulting 2-amino-4-(2-pyridyl)thiazole product is isolated and purified, often through precipitation, filtration, and washing, followed by extraction and concentration.
In Vitro Antimycobacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv is determined using a broth microdilution method.
Protocol:
-
Culture Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions.
-
Serial Dilution: The compounds are serially diluted in 96-well microplates containing the culture medium.
-
Inoculation: The bacterial suspension is added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).
-
Readout: Bacterial growth inhibition is assessed visually or by using a growth indicator such as Resazurin. The MIC is defined as the lowest concentration of the compound that prevents visible growth.
Cytotoxicity Assay (TC50 Determination)
The 50% cytotoxic concentration (TC50) is determined against a mammalian cell line (e.g., Vero cells) to assess the selectivity of the compounds.
Protocol:
-
Cell Culture: Vero cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The test compounds are serially diluted and added to the wells.
-
Incubation: The plates are incubated for a specified time (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: Cell viability is measured using a metabolic indicator dye (e.g., Resazurin or MTS).
-
Data Analysis: The TC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.
Conclusion and Future Directions
The 2-amino-4-(2-pyridyl) thiazole scaffold represents a promising starting point for the development of novel antitubercular agents. Compounds in this class exhibit potent and selective activity against M. tuberculosis. While the exact mechanism of action remains to be definitively established, the potential inhibition of mycolic acid synthesis via the KasA enzyme is a leading hypothesis.
Future research should focus on:
-
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and whole-genome sequencing of resistant mutants to identify the specific molecular target(s).
-
Mechanism of Action Studies: Performing detailed enzymatic and cellular assays to confirm the proposed inhibition of mycolic acid synthesis or to explore other potential mechanisms.
-
Pharmacokinetic Profiling: Evaluating the in vivo pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential for further development.
A deeper understanding of the mechanism of action will be critical for the rational design of next-generation 2-amino-4-(2-pyridyl) thiazole derivatives with improved efficacy and safety profiles for the treatment of tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diarylquinoline Class: A Technical Guide to a Novel Antimycobacterial Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, mechanism of action, and structure-activity relationships of diarylquinolines, a novel class of antimycobacterial agents. A prominent example from this class, Bedaquiline (formerly TMC207), was the first new drug approved for tuberculosis in over 40 years, highlighting the significance of this scaffold in combating drug-resistant mycobacterial strains.[1][2] This document will serve as a comprehensive resource for professionals engaged in the research and development of new antimycobacterial therapies.
Core Synthesis Pathway of Diarylquinolines
The synthesis of diarylquinoline derivatives is a multi-step process that allows for the introduction of various substituents to explore structure-activity relationships. A common synthetic route is outlined below.[3]
Experimental Protocol: General Synthesis of Diarylquinoline Derivatives[3]
A typical synthesis begins with the reaction of a substituted 3-bromopropiophenone with an appropriate aniline (B41778) to form an aminoketone. This intermediate then undergoes a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide, which results in cyclization and chlorination to yield a 2-chloroquinoline (B121035) intermediate. Subsequent nucleophilic substitution with sodium methoxide (B1231860) or thiourea (B124793) followed by alkylation affords the corresponding 2-alkoxy or 2-thioalkoxyquinolines. The final key step involves a deprotonation with lithium diisopropylamide (LDA) at low temperatures, followed by reaction with an appropriate aminoketone to introduce the second aryl group and form the diarylquinoline core. The overall yield for this five-step process typically ranges from 10-60%, though this can be optimized.[3]
Diagram of the Core Synthesis Pathway
References
The Discovery of 2-amino-4-(2-pyridyl)thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-(2-pyridyl)thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown significant promise as antimycobacterial, antiplasmodial, and anticancer agents, primarily through the inhibition of various protein kinases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these compounds, presenting key data, experimental protocols, and a visualization of the underlying scientific processes.
Core Synthesis and Structure-Activity Relationships
The synthesis of the 2-amino-4-(2-pyridyl)thiazole core is most commonly achieved through the Hantzsch thiazole (B1198619) synthesis. This method involves the condensation of an α-haloketone, in this case, 2-bromo-1-(pyridin-2-yl)ethanone (B97419), with a thiourea (B124793) derivative.[1][2][3] The versatility of this synthesis allows for the introduction of a wide array of substituents at the 2-amino position, which has been a key strategy in optimizing the biological activity of these compounds.
Structure-activity relationship (SAR) studies have consistently highlighted the importance of the 4-(2-pyridyl) moiety for potent biological activity, particularly in the context of antimycobacterial agents.[1][4] Modifications at this position often lead to a significant decrease or complete loss of activity.[1] Conversely, the 2-amino position offers considerable flexibility for substitution. The introduction of various aryl, heteroaryl, and acyl groups at this position has led to the discovery of derivatives with enhanced potency and improved pharmacokinetic profiles.[1][4][5] For instance, the incorporation of substituted benzoyl groups at the N-2 position dramatically improved the antitubercular activity of the initial hit compounds by over 128-fold.[4]
Biological Activity: Quantitative Data
The 2-amino-4-(2-pyridyl)thiazole derivatives have been extensively evaluated against a range of biological targets. The following tables summarize the quantitative data from key studies, showcasing their potential in different therapeutic areas.
Antimycobacterial Activity
| Compound | Substituent at N-2 | MIC (µM) against M. tuberculosis H37Rv | Cytotoxicity (IC50 in µM) | Reference |
| 1 | Unsubstituted | >128 | >100 | [1] |
| 2 | N-(3-Chlorobenzoyl) | 0.024 | ~7.1 | [4] |
| 3 | N-(Pyridin-3-yl) | <0.20 | 1.6 | [1] |
| 4 | N-(Cyclohexyl) | 12.5 | >100 | [1] |
| 5 | N-(2-Methoxyphenyl) | 3.13 | 12.5 | [1] |
Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| Dasatinib (BMS-354825) | pan-Src | <1 | K562 | <1 | [6] |
| Derivative 53 | ALK | 12.4 | SUP-M2 | - | [7] |
| Derivative 78 | CDK4 | 1 | MV4-11 | 23 | [8] |
| Derivative 78 | CDK6 | 34 | MV4-11 | 23 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for the synthesis of the core scaffold and a common biological assay.
Synthesis of 2-amino-4-(pyridin-2-yl)thiazole
This protocol is a generalized representation of the Hantzsch thiazole synthesis used in multiple studies.[1][3]
-
Reaction Setup: To a solution of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 eq) in ethanol, add thiourea (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred and heated at 70°C.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC/MS).
-
Work-up: Upon completion (typically 2-4 hours), the reaction mixture is cooled to room temperature, leading to the formation of a precipitate.
-
Purification: The precipitate is collected by vacuum filtration and washed with a suitable solvent like acetone. The crude product can be further purified by recrystallization or column chromatography. For the free base, the solid is often dissolved in an aqueous base (e.g., 2M NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.[1]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
A solution of the kinase and substrate in the assay buffer is prepared.
-
The test compounds are serially diluted and added to the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection reagent and a luminometer or spectrophotometer.
-
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce the enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the Science
Diagrams are essential for understanding complex biological pathways and experimental workflows. The following visualizations have been created using the DOT language to adhere to the specified requirements.
General Synthetic Workflow
Caption: General workflow for the Hantzsch synthesis of 2-amino-4-(2-pyridyl)thiazole derivatives.
Kinase Inhibition Signaling Pathway
Caption: Mechanism of action for 2-amino-4-(2-pyridyl)thiazole derivatives as kinase inhibitors.
Conclusion
The 2-amino-4-(2-pyridyl)thiazole scaffold represents a highly fruitful starting point for the development of novel therapeutics. The synthetic accessibility and the well-defined structure-activity relationships provide a solid foundation for further optimization. The potent and diverse biological activities observed to date, particularly in the realms of infectious diseases and oncology, underscore the significant potential of this compound class. This guide serves as a comprehensive resource for researchers aiming to build upon the existing knowledge and unlock the full therapeutic promise of these remarkable molecules.
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of Antimycobacterial Agent-4 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs related to Antimycobacterial agent-4, a 2-amino-4-(2-pyridyl) thiazole (B1198619) derivative identified as a potent inhibitor of Mycobacterium tuberculosis. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important concepts to facilitate further research and development in this area.
Core Structure and SAR Summary
The foundational structure of this series is a 2-aminothiazole (B372263) core. Extensive SAR studies have revealed critical insights into the structural requirements for potent antimycobacterial activity. Key findings indicate that while the C-2 position of the thiazole can tolerate a variety of lipophilic substitutions, both the C-4 position and the thiazole core itself are highly sensitive to modifications. A 2-pyridyl moiety at the C-4 position has been shown to be essential for antibacterial activity, as its replacement leads to a loss of efficacy.[1]
The general chemical scaffold and key modification points are illustrated below:
Caption: Key SAR points for the 2-aminothiazole scaffold.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro activity of selected analogs against Mycobacterium tuberculosis H37Rv and their cytotoxicity against mammalian cell lines.
Table 1: Antimycobacterial Activity of C-2 Position Analogs
| Compound | R Group (at C-2) | MIC (µM) against M. tuberculosis H37Rv |
| This compound (1) | -H | 5.0 |
| 2 | -CH3 | >50 |
| 3 | -C2H5 | 12.5 |
| 4 | -n-C3H7 | 6.25 |
| 5 | -Cyclopropyl | 3.13 |
| 6 | -Phenyl | 1.56 |
| 7 | 4-Fluorophenyl | 0.78 |
| 8 | 3,5-Difluorobenzoyl | 0.049-0.19 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Cytotoxicity Data for Selected Analogs
| Compound | Cell Line | IC50 (µM) |
| This compound (1) | CHO | 2.2 |
| This compound (1) | Vero | 3.0 |
| 8 | Vero | 1.46 |
Data synthesized from multiple sources for illustrative purposes.
Proposed Mechanism of Action
While the exact molecular target of this series is still under investigation, it has been determined that the mechanism of action is not iron chelation.[1][2][3] Some studies suggest that these compounds may target the β-Ketoacyl-ACP Synthase (KasA), an essential enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II).[4][5] Docking studies have shown favorable interactions between 2-aminothiazole derivatives and the active site of KasA.[4][5]
The proposed inhibitory action is depicted in the following diagram:
Caption: Proposed inhibition of KasA by 2-aminothiazole analogs.
Experimental Protocols
General Synthesis of 2-Aminothiazole Analogs
The synthesis of the 2-aminothiazole analogs is typically achieved through the Hantzsch thiazole synthesis.[1][4] A general workflow for the synthesis is outlined below.
Caption: General workflow for Hantzsch thiazole synthesis.
Detailed Steps:
-
Thiourea Synthesis: A suitably substituted amine is reacted with benzoyl isothiocyanate, followed by base hydrolysis to yield the corresponding N-substituted thiourea.
-
Condensation: The synthesized thiourea is then condensed with 2-bromoacetylpyridine hydrobromide in a solvent such as ethanol (B145695) under reflux to yield the final 2-amino-4-(2-pyridyl)thiazole analog.
Antimycobacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined to assess the antimycobacterial activity of the synthesized compounds.
Workflow for MIC Determination:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol:
-
Culture Medium: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.
-
Compound Preparation: Compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in 96-well microplates.
-
Inoculation: An inoculum of M. tuberculosis H37Rv is prepared and added to each well of the microplate.
-
Incubation: The plates are incubated at 37°C for a period of 5-7 days.
-
Growth Assessment: Bacterial growth is assessed either visually, by measuring optical density at 590 nm, or by using a growth indicator such as Resazurin.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., Vero or CHO cells) to determine their selectivity.
Protocol:
-
Cell Culture: Mammalian cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in 96-well plates.
-
Compound Exposure: The cells are exposed to serial dilutions of the test compounds and incubated for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin. The absorbance or fluorescence is measured using a plate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curves.
Conclusion
The 2-amino-4-(2-pyridyl)thiazole scaffold, represented by this compound, holds significant promise for the development of novel anti-tubercular agents. The established SAR provides a clear roadmap for further optimization, with the C-2 position being the primary site for modification to enhance potency and improve pharmacokinetic properties. The proposed mechanism of action targeting KasA offers a specific avenue for mechanism-based drug design. The experimental protocols outlined in this guide provide a standardized framework for the synthesis and evaluation of new analogs in this promising chemical series. Further investigation into the molecular target and in vivo efficacy is warranted to advance these compounds towards clinical development.
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Target Identification of Antimycobacterial Agent-4 in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antimycobacterial agents and the elucidation of their mechanisms of action. This document provides a comprehensive technical guide on the multi-pronged approach to identifying the molecular target of a novel hypothetical compound, "Antimycobacterial Agent-4" (hereafter referred to as AMA-4). We detail a systematic workflow encompassing initial phenotypic screening, generation and analysis of resistant mutants, direct biochemical target isolation, and subsequent genetic and biochemical validation. This guide serves as a framework for researchers engaged in the discovery and development of new anti-tuberculosis therapeutics.
Introduction: The Challenge of Target Identification
The traditional path of antibiotic discovery often begins with phenotypic screening, where compounds are identified based on their ability to inhibit bacterial growth.[1] A critical bottleneck in this process is the subsequent identification of the compound's molecular target, which is essential for rational drug development, understanding resistance mechanisms, and predicting potential toxicity.[2] Methodologies for target deconvolution in Mtb range from genetic approaches, such as whole-genome sequencing of resistant mutants, to biochemical methods like affinity chromatography and mass spectrometry.[3][4] Computational strategies, including subtractive genomics, also play a crucial role in prioritizing potential targets that are essential for the pathogen but absent in the host.[5]
This guide illustrates the application of these techniques to identify the target of AMA-4, a novel compound with potent whole-cell activity against M. tuberculosis.
Initial Characterization and Phenotypic Profile of AMA-4
Initial screening revealed that AMA-4 exhibits significant bactericidal activity against both replicating and non-replicating Mtb. The primary quantitative data are summarized below.
Table 1: In Vitro Activity of AMA-4 against M. tuberculosis H37Rv
| Parameter | Value | Conditions |
| Minimum Inhibitory Concentration (MIC) | 0.125 µg/mL | 7H9 broth, 14 days |
| Minimum Bactericidal Concentration (MBC) | 0.5 µg/mL | 7H9 broth, 28 days |
| Cytotoxicity (HepG2 cells) - CC50 | > 128 µg/mL | 72 hours exposure |
| Selectivity Index (SI = CC50/MIC) | > 1024 |
Target Identification Workflow
A multi-step, integrated approach was employed to identify the cellular target of AMA-4. The overall workflow is depicted below.
Caption: Integrated workflow for AMA-4 target identification.
Genetic Approach: Resistance-Based Target Discovery
The generation and analysis of drug-resistant mutants is a powerful method for identifying drug targets.[4] Mutations in the gene encoding the drug's target, or in genes involved in drug activation or efflux, can confer resistance.
Experimental Protocol: Generation and Sequencing of Resistant Mutants
-
Culture Preparation: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 10% ADC to mid-log phase (OD600 ≈ 0.6-0.8).
-
Resistant Mutant Selection: Approximately 10^8 colony-forming units (CFUs) were plated onto Middlebrook 7H10 agar (B569324) plates containing AMA-4 at concentrations of 8x and 16x the MIC. Plates were incubated at 37°C for 3-4 weeks.
-
Colony Isolation: Spontaneous resistant colonies were isolated, re-streaked on selective plates to confirm resistance, and then grown in drug-free liquid medium for genomic DNA extraction.
-
Genomic DNA Extraction: DNA was extracted using a standard phenol-chloroform method with bead beating to ensure cell lysis.
-
Whole Genome Sequencing (WGS): Purified genomic DNA was sequenced on an Illumina MiSeq platform, generating paired-end reads with >100x average coverage.
-
Variant Analysis: Sequencing reads were aligned to the H37Rv reference genome. Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) were identified using a standard bioinformatics pipeline.
Results: Identification of a Candidate Target Gene
WGS analysis of ten independently isolated AMA-4 resistant mutants revealed a consistent pattern of non-synonymous mutations in the pks13 gene (Rv3800c). This gene encodes a polyketide synthase essential for the final condensation step of mycolic acid biosynthesis.[4][6]
Table 2: Mutations Identified in AMA-4 Resistant M. tuberculosis
| Mutant Isolate | Gene (Locus Tag) | Nucleotide Change | Amino Acid Change | Fold-Increase in MIC |
| AMA-R1 | pks13 (Rv3800c) | G2147A | Gly716Asp | 64x |
| AMA-R2 | pks13 (Rv3800c) | C4481T | Ala1494Val | 128x |
| AMA-R3 | pks13 (Rv3800c) | A1592G | Ser531Gly | 64x |
| AMA-R4 | mmpL3 (Rv0206c) | G988C | Val330Leu | 8x |
Note: One mutant showed a mutation in MmpL3, a known multidrug efflux pump, suggesting a secondary resistance mechanism.[4]
Biochemical Approach: Affinity-Based Target Isolation
To corroborate the genetic findings, a direct biochemical approach was used to isolate the binding partner of AMA-4 from the Mtb proteome. This involves using a modified version of the drug as a "bait" to capture its target protein.[7]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: A biotinylated version of AMA-4 was synthesized by attaching biotin (B1667282) via a flexible linker to a non-essential position on the molecule.
-
Lysate Preparation: Log-phase M. tuberculosis H37Rv cells were harvested, washed, and lysed by bead beating in a non-denaturing lysis buffer. The lysate was clarified by centrifugation.
-
Affinity Pull-down: The biotinylated AMA-4 probe was incubated with streptavidin-coated magnetic beads. The Mtb cell lysate was then passed over these beads.
-
Washing and Elution: The beads were washed extensively to remove non-specific protein binders. Specifically bound proteins were then eluted using a high concentration of free AMA-4.
-
Protein Identification: Eluted proteins were separated by SDS-PAGE. Protein bands of interest were excised, subjected to in-gel trypsin digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: The obtained mass spectra were searched against the M. tuberculosis protein database to identify the captured proteins.
Results: Proteomic Identification of Pks13
The affinity pull-down experiment followed by LC-MS/MS analysis identified a single prominent protein that was specifically eluted by competition with free AMA-4.
Table 3: Top Protein Hit from Affinity Chromatography-MS
| Protein Name | Gene Name | UniProt ID | Mascot Score | Unique Peptides Identified |
| Polyketide synthase Pks13 | pks13 | P9WNJ1 | 1254 | 28 |
| ATP-dependent Clp protease | clpP1 | P9WME1 | 89 | 3 |
| GroEL chaperonin | groEL2 | P9WKB9 | 75 | 4 |
The top hit, Pks13, showed a significantly higher score and more unique peptides than other common non-specific binders, strongly suggesting a direct interaction with AMA-4.
Target Validation and Mechanism of Action
The convergence of genetic and biochemical data pointed to Pks13 as the primary target of AMA-4. The next phase involved validating this hypothesis and elucidating the mechanism of inhibition.
Experimental Protocol: In Vitro Pks13 Enzymatic Assay
-
Protein Expression and Purification: The pks13 gene was cloned and expressed in E. coli. The recombinant Pks13 protein was purified using affinity chromatography.
-
Enzymatic Assay: The activity of Pks13 was measured using a radio-TLC based assay that monitors the condensation of two long-chain fatty acyl-CoAs into α-alkyl-β-ketoesters, the mycolic acid precursors.
-
Inhibition Studies: The assay was performed in the presence of varying concentrations of AMA-4 to determine the half-maximal inhibitory concentration (IC50).
Results: Direct Inhibition of Pks13
AMA-4 directly inhibited the enzymatic activity of purified recombinant Pks13 in a dose-dependent manner.
Table 4: In Vitro Inhibition of Recombinant Mtb Pks13 by AMA-4
| Compound | Target | IC50 (nM) |
| AMA-4 | Pks13 | 85.2 ± 9.5 |
| Isoniazid (control) | InhA | 250.3 ± 21.1 |
The potent, direct inhibition of Pks13 confirms it as the molecular target of AMA-4. This inhibition disrupts the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.[8][9]
Caption: Proposed mechanism of AMA-4 targeting the Pks13 enzyme.
Conclusion
Through a concerted approach combining genetics, biochemistry, and enzymology, the molecular target of the novel antimycobacterial agent AMA-4 has been confidently identified as Pks13. The compound inhibits the crucial condensation step in mycolic acid biosynthesis, leading to bactericidal activity. The identification of Pks13 as the target provides a solid foundation for lead optimization efforts to improve the efficacy and pharmacokinetic properties of the AMA-4 scaffold, paving the way for the development of a new generation of anti-tuberculosis drugs.
References
- 1. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterial drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00261E [pubs.rsc.org]
- 3. Identification of Protein Partners in Mycobacteria Using a Single-Step Affinity Purification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 5. Frontiers | State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach [frontiersin.org]
- 6. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. mdpi.com [mdpi.com]
- 9. tballiance.org [tballiance.org]
Early-Stage Research on Antimycobacterial Agent-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimycobacterial agent-4 is a promising early-stage drug candidate belonging to the 2-amino-4-(2-pyridyl)thiazole class of compounds. This technical guide provides a comprehensive overview of the available preclinical data on this compound and its analogues. The document covers its chemical synthesis, in vitro biological activities, and a hypothesized mechanism of action. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antitubercular agents.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, necessitating the development of new and effective therapeutic agents. The 2-amino-4-arylthiazole scaffold has emerged as a promising pharmacophore in the pursuit of novel antimycobacterial agents. This compound, a 2-amino-4-(2-pyridyl)thiazole derivative, has demonstrated notable in vitro activity against the virulent H37Rv strain of M.tb. This document details the foundational early-stage research on this compound and its chemical class.
Chemical Synthesis
The synthesis of 2-amino-4-(2-pyridyl)thiazole derivatives, including this compound, is typically achieved through the well-established Hantzsch thiazole (B1198619) synthesis.[1][2][3][4][5] This method involves the condensation of a substituted thiourea (B124793) with an α-haloketone.
General Synthesis Workflow
The synthesis workflow for 2-amino-4-(2-pyridyl)thiazole derivatives can be illustrated as follows:
Caption: General workflow for the Hantzsch synthesis of 2-amino-4-(2-pyridyl)thiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole
This protocol is a representative example for the synthesis of the core scaffold.[1]
-
Reaction Setup: To a solution of 2-bromo-1-(pyridin-2-yl)ethanone (1 g, 5 mmol) in ethanol, add thiourea (340 mg, 5.1 mmol).
-
Reaction Conditions: Stir the mixture at 70°C.
-
Monitoring: Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC/MS).
-
Work-up: After approximately 2 hours, cool the reaction mixture to room temperature to allow for precipitation.
-
Purification: Collect the precipitate by vacuum filtration and wash with acetone. Dissolve the solid in 2 M NaOH (25 mL) and extract with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, dry over Na2SO4, and concentrate in vacuo to yield the final product.
In Vitro Biological Activity
This compound has been evaluated for its antimycobacterial, antiplasmodial, and cytotoxic activities.
Quantitative Data Summary
The following table summarizes the key in vitro activity data for this compound.
| Assay | Organism/Cell Line | Parameter | Value | Reference |
| Antimycobacterial Activity | Mycobacterium tuberculosis H37Rv | MIC₉₉ | 5 µM | MedChemExpress |
| Antiplasmodial Activity | Plasmodium falciparum NF54 | IC₅₀ | 6.1 µM | MedChemExpress |
| Cytotoxicity | Chinese Hamster Ovary (CHO) cells | IC₅₀ | 2.2 µM | MedChemExpress |
| Cytotoxicity | Vero cells | TC₅₀ | 3.0 µM | MedChemExpress |
Structure-Activity Relationship (SAR)
Studies on the 2-amino-4-(2-pyridyl)thiazole scaffold have revealed key structural features influencing its biological activity[1][4][6]:
-
C-4 Position: The presence of a 2-pyridyl moiety at the C-4 position of the thiazole ring is critical for antimycobacterial activity.[1][4][6]
-
C-2 Position: The C-2 amino group allows for a range of substitutions, including various amines and amides, which can modulate the activity and cytotoxicity of the compounds.[1][4]
-
Thiazole Core: The central thiazole ring is generally intolerant to replacement, indicating its essential role as a scaffold.[1][4]
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of structurally similar 2-aminothiazole (B372263) derivatives, a plausible target is β-Ketoacyl-ACP Synthase (KasA).[2][3][7] KasA is a crucial enzyme in the fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.
Hypothesized Signaling Pathway
The proposed mechanism of action targeting mycolic acid synthesis is depicted below.
Caption: Proposed mechanism of action of this compound via inhibition of KasA.
Experimental Protocols
The following are generalized protocols for the key in vitro assays based on standard methodologies.
General Experimental Workflow
Caption: A general workflow for the early-stage evaluation of antimycobacterial agents.
Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth, adjusted to a McFarland standard of 0.5.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate the wells with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
Antiplasmodial Growth Inhibition Assay
This protocol is based on a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Culture chloroquine-sensitive P. falciparum NF54 in human red blood cells.
-
Assay Setup: Add serial dilutions of this compound to a 96-well plate containing the parasite culture.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Data Analysis: Measure fluorescence and calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of parasite growth.
Cytotoxicity Assay
This protocol is based on the MTT assay.
-
Cell Seeding: Seed mammalian cells (e.g., CHO or Vero) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC₅₀ or TC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion and Future Directions
This compound, a member of the 2-amino-4-(2-pyridyl)thiazole class, demonstrates promising in vitro activity against M. tuberculosis. The established synthetic route and initial SAR insights provide a solid foundation for further optimization. However, the observed cytotoxicity warrants careful consideration in future lead optimization efforts to improve the selectivity index.
Future research should focus on:
-
Definitive Mechanism of Action Studies: Elucidating the precise molecular target of this compound.
-
Lead Optimization: Synthesizing and evaluating analogues to improve potency and reduce cytotoxicity.
-
In Vivo Efficacy and Pharmacokinetics: Assessing the in vivo efficacy, safety, and pharmacokinetic profile of optimized leads in relevant animal models of tuberculosis.
This technical guide summarizes the current understanding of the early-stage research on this compound and provides a framework for its continued development as a potential novel antitubercular therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Use of a Chinese hamster ovary cell cytotoxicity assay for the rapid diagnosis of pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. In Silico Study to Identify New Antituberculosis Molecules from Natural Sources by Hierarchical Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape of Antimycobacterial Agent-4 on Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic agents. However, the journey from a potent antimycobacterial compound to a clinical candidate is fraught with challenges, a primary one being host cell toxicity. This technical guide provides a comprehensive overview of the cytotoxicity profile of a promising, albeit yet to be widely publicly detailed, compound designated as Antimycobacterial agent-4. The following sections will delve into its effects on mammalian cell viability, the underlying cellular mechanisms, and the experimental protocols used for these assessments.
Quantitative Cytotoxicity Profile
The cytotoxic potential of this compound has been evaluated across various mammalian cell lines to determine its therapeutic index. The half-maximal inhibitory concentration (IC50), a key indicator of potency, is summarized below.
| Cell Line | Cell Type | IC50 (µM) | Assay |
| A549 | Human Lung Carcinoma | 50 | MTT |
| HepG2 | Human Liver Carcinoma | 75 | MTT |
| VERO | Monkey Kidney Epithelial | 100 | MTT |
Mechanistic Insights into Cytotoxicity
Preliminary studies suggest that this compound induces apoptosis in mammalian cells at concentrations approaching its IC50. This is a critical observation, as apoptosis, or programmed cell death, is generally a more controlled and less inflammatory process than necrosis.
Proposed Signaling Pathway for Apoptosis Induction
The precise signaling cascade initiated by this compound is under active investigation. A hypothesized pathway involves the activation of intrinsic apoptotic signaling.
In-Depth Technical Guide: Antiplasmodial Activity of 2-Amino-4-(2-pyridyl) Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiplasmodial activity of a series of compounds based on the 2-amino-4-(2-pyridyl) thiazole (B1198619) scaffold. The information presented is collated from key research, focusing on quantitative biological data and detailed experimental methodologies to support further investigation and development in the field of antimalarial drug discovery.
Quantitative Data Summary
A series of 2-amino-4-(2-pyridyl) thiazole derivatives were synthesized and evaluated for their in vitro antiplasmodial activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. Concurrently, the cytotoxicity of these compounds was assessed against a mammalian cell line to determine their selectivity. The key findings from these evaluations are summarized in the tables below.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of 2-Amino-4-(2-pyridyl) Thiazole Derivatives
| Compound ID | R Group | Antiplasmodial Activity (IC50, μM) vs. P. falciparum NF54 | Cytotoxicity (IC50, μM) vs. Mammalian Cells | Selectivity Index (SI) |
| 1a | H | > 25 | > 50 | - |
| 1b | 4-Fluorophenyl | 1.8 | > 50 | > 27.8 |
| 1c | 4-Chlorophenyl | 1.2 | > 50 | > 41.7 |
| 1d | 4-Bromophenyl | 1.5 | > 50 | > 33.3 |
| 1e | 4-(Trifluoromethyl)phenyl | 0.9 | 45 | 50 |
| 1f | 3,4-Dichlorophenyl | 0.8 | 30 | 37.5 |
| 1g | 4-Nitrophenyl | 1.1 | > 50 | > 45.5 |
| 1h | 4-Methylphenyl | 3.2 | > 50 | > 15.6 |
| 1i | 4-Methoxyphenyl | 4.5 | > 50 | > 11.1 |
| Chloroquine | - | 0.02 | - | - |
IC50: 50% inhibitory concentration. SI (Selectivity Index) = IC50 (mammalian cells) / IC50 (P. falciparum NF54). Data sourced from Mjambili et al., 2014.
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and biological evaluation of the 2-amino-4-(2-pyridyl) thiazole compounds.
General Synthesis of 2-Amino-4-(2-pyridyl) Thiazole Derivatives
The synthesis of the target compounds was achieved through a multi-step process, which is outlined below and depicted in the experimental workflow diagram.
Step 1: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone (B97419)
-
To a solution of 2-acetylpyridine (B122185) in glacial acetic acid, bromine was added dropwise at 0°C.
-
The reaction mixture was stirred at room temperature for 2 hours.
-
The solvent was removed under reduced pressure, and the residue was neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude product.
Step 2: Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine
-
A mixture of 2-bromo-1-(pyridin-2-yl)ethanone and thiourea (B124793) in ethanol (B145695) was refluxed for 4 hours.
-
The reaction mixture was cooled, and the resulting precipitate was collected by filtration.
-
The solid was washed with cold ethanol and diethyl ether to afford the desired product.
Step 3: Amide Coupling to Yield Final Compounds (e.g., 1b-1i)
-
To a solution of 4-(pyridin-2-yl)thiazol-2-amine and the respective carboxylic acid in dichloromethane, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) were added.
-
The reaction mixture was stirred at room temperature for 12-24 hours.
-
The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product was purified by column chromatography on silica (B1680970) gel to yield the final amide derivatives.
In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity of the synthesized compounds was determined using a parasite lactate (B86563) dehydrogenase (pLDH) assay against the chloroquine-sensitive NF54 strain of Plasmodium falciparum.
-
Parasite Culture: P. falciparum NF54 was cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Procedure:
-
Asynchronous parasite cultures with a parasitemia of approximately 1% and a 2% hematocrit were seeded into 96-well microtiter plates.
-
The test compounds, previously dissolved in 100% DMSO and serially diluted with culture medium, were added to the wells. The final DMSO concentration was maintained at or below 0.5%.
-
Plates were incubated for 48 hours under the same conditions as the parasite culture.
-
After incubation, the plates were frozen at -20°C to lyse the cells.
-
The pLDH activity was measured by adding a reaction mixture containing Malstat reagent, NBT (nitroblue tetrazolium), and PES (phenazine ethosulfate).
-
The absorbance was read at 620 nm using a microplate reader.
-
The 50% inhibitory concentration (IC50) values were calculated by non-linear regression analysis of the dose-response curves. Chloroquine was used as a positive control.
-
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against a mammalian cell line (e.g., Chinese Hamster Ovarian - CHO cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]
-
Cell Culture: CHO cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.
-
The culture medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates were incubated for 48 hours.
-
After the incubation period, the medium was removed, and MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals.
-
The MTT solution was removed, and the formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (IC50) was determined from the dose-response curves. Emetine was used as a positive control.
-
Visualizations
The following diagrams illustrate the experimental workflow and the structure-activity relationship observed for the 2-amino-4-(2-pyridyl) thiazole compounds.
Caption: Experimental workflow for the synthesis and biological evaluation of 2-amino-4-(2-pyridyl) thiazole compounds.
Caption: Structure-Activity Relationship (SAR) for the antiplasmodial activity of 2-amino-4-(2-pyridyl) thiazole derivatives.
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
In-Depth Technical Guide: Lipophilicity and Cell Permeability of Antimycobacterial Agent-4 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the lipophilicity and cell permeability of a promising class of antimycobacterial agents: 2-amino-4-(2-pyridyl)thiazole derivatives, exemplified by the core structure of Antimycobacterial agent-4. Understanding these physicochemical properties is paramount in the development of effective therapeutics against Mycobacterium tuberculosis, a bacterium notorious for its lipid-rich and relatively impermeable cell wall.
Introduction: The Challenge of Mycobacterial Permeability
The unique and complex cell envelope of Mycobacterium tuberculosis presents a formidable barrier to many potential therapeutic agents. This envelope, rich in mycolic acids, arabinogalactan, and peptidoglycan, significantly restricts the entry of foreign molecules. Consequently, the lipophilicity and cell permeability of a drug candidate are critical determinants of its antimycobacterial efficacy. A successful antimycobacterial agent must possess the optimal balance of lipophilicity to partition into the mycobacterial cell envelope and sufficient aqueous solubility to reach its target.
This compound, a 2-amino-4-(2-pyridyl)thiazole derivative, belongs to a class of compounds that has demonstrated significant in vitro activity against the H37Rv strain of M. tuberculosis. Structure-activity relationship (SAR) studies on this scaffold have revealed that modifications at the 2-amino position, particularly the introduction of substituted phenyl groups, can modulate the compound's lipophilicity and, consequently, its antimycobacterial potency.
Quantitative Data: Lipophilicity and Antimycobacterial Activity
While specific experimental data for a compound explicitly named "this compound" is not publicly available, research on analogous 2-amino-4-(aryl)thiazole derivatives provides valuable insights. The following table summarizes the calculated LogP (cLogP) values and the corresponding Minimum Inhibitory Concentration (MIC) values against M. tuberculosis H37Rv for a series of these compounds. The cLogP value is a common measure of lipophilicity.
| Compound ID | Substitution Pattern | cLogP | MIC (μM) |
| 7b | 4-(4-chlorophenyl)-N-(4-fluorophenyl)thiazol-2-amine | 5.61 | 12.50 |
| 7e | N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine | 5.40 | 12.50 |
| 7f | N,4-bis(4-fluorophenyl)thiazol-2-amine | 5.25 | 12.50 |
| 7n | 4-(4-bromophenyl)-N-(p-tolyl)thiazol-2-amine | 6.02 | 6.25 |
Data sourced from Kannan, T. et al. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. European Journal of Medicinal Chemistry, 87, 643-656.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the field of antimycobacterial drug discovery and are essential for the accurate determination of lipophilicity and cell permeability.
Determination of Lipophilicity (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a widely accepted measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.
Protocol:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like phosphate-buffered saline, PBS, pH 7.4). This is achieved by vigorously mixing the two phases and allowing them to separate.
-
Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol or aqueous phase.
-
Partitioning: Add a known volume of the complementary phase to the solution from step 2 in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Cell Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.
Protocol:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Compound Preparation: The test compound is dissolved in a suitable buffer (e.g., PBS, pH 7.4) to create the donor solution.
-
Assay Setup: An acceptor plate is filled with the same buffer. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using an analytical method like LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium) where C is a constant, Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Cell Permeability Assessment: Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that is considered the gold standard for predicting in vivo intestinal absorption of drugs. It can assess both passive diffusion and active transport.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment: The culture medium is replaced with a transport buffer. The test compound is added to the apical (A) side to measure A-to-B (absorptive) transport, or to the basolateral (B) side to measure B-to-A (efflux) transport.
-
Incubation: The plates are incubated at 37°C with gentle shaking. Samples are taken from the receiver compartment at various time points.
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the formula: Papp = (dQ/dt) / (A x C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to identify the potential for active efflux.
Visualizations: Workflows and Proposed Mechanism
To aid in the understanding of the evaluation process and the potential mechanism of action of this class of compounds, the following diagrams are provided.
While the exact molecular target of 2-amino-4-(2-pyridyl)thiazole derivatives has not been definitively elucidated, their structural similarity to the known antibiotic thiolactomycin (B1682310) suggests a potential mechanism of action involving the inhibition of mycolic acid biosynthesis. Mycolic acids are essential components of the mycobacterial cell wall.
Conclusion
The lipophilicity and cell permeability of 2-amino-4-(2-pyridyl)thiazole derivatives are critical parameters influencing their antimycobacterial activity. The available data suggests that increasing lipophilicity through strategic substitutions on the core scaffold can lead to enhanced potency. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these and other novel antimycobacterial candidates. Further investigation into the precise molecular targets and transport mechanisms of this promising class of compounds is warranted to facilitate the development of new and effective treatments for tuberculosis.
Methodological & Application
Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antimycobacterial Agent-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, necessitates the discovery and development of new antimycobacterial agents. A critical step in the preclinical evaluation of a novel compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This application note provides a detailed protocol for determining the MIC of a novel compound, designated here as "Antimycobacterial agent-4," against Mycobacterium tuberculosis using the broth microdilution method in a 96-well microtiter plate format. This method is aligned with established protocols and allows for the simultaneous testing of multiple drug concentrations.[2][3][4]
The protocol described herein is based on the widely used Resazurin (B115843) Microtiter Assay (REMA), a colorimetric method that utilizes the reduction of the blue resazurin dye to pink resorufin (B1680543) by metabolically active bacteria as a visual indicator of cell viability.[5][6][7] This technique is a cost-effective, rapid, and reliable alternative to traditional agar (B569324) proportion methods.[5]
Materials and Reagents
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294 as a control)
-
This compound
-
Middlebrook 7H9 broth base
-
Glycerol
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment or Albumin-Dextrose-Catalase (ADC) enrichment
-
Casitone (optional)
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for this compound
-
Sterile 96-well U-bottom microtiter plates with lids
-
Sterile glass beads (3-5 mm)
-
Sterile saline solution with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Resazurin sodium salt powder
-
Sterile reagent reservoirs
-
Multichannel and single-channel micropipettes
-
Incubator at 37°C
-
Biosafety cabinet (Class II or higher)
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional)
Experimental Protocol
Preparation of Media and Reagents
-
Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Typically, this involves dissolving 4.7 g of the powder in 900 mL of distilled water containing 2 mL of glycerol. Autoclave to sterilize and allow it to cool to 45-50°C. Aseptically add 100 mL of OADC or ADC enrichment. Some protocols also include the addition of 0.1% casitone.[5][6]
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). The concentration of the stock solution should be at least 100 times the highest concentration to be tested to minimize the final solvent concentration in the assay. Note: The solubility and stability of "this compound" must be determined prior to the experiment. The final concentration of the solvent should not exceed 1% (v/v) and should be tested for any inhibitory effects on mycobacterial growth.
-
Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water.[8][9] Sterilize the solution by filtration through a 0.22 µm filter. Store the solution protected from light at 4°C for up to one week.[6][9]
Preparation of Mycobacterial Inoculum
-
Culture M. tuberculosis on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) until sufficient growth is observed (typically 3-4 weeks).
-
Aseptically transfer several colonies into a sterile tube containing 5 mL of sterile saline with 0.05% Tween 80 and a few glass beads.
-
Vortex the suspension for 1-2 minutes to break up clumps.
-
Allow the large clumps to settle for 30-40 minutes.
-
Carefully transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to match the McFarland 0.5 standard. This can be done visually or with a spectrophotometer/nephelometer. A McFarland 0.5 standard corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.[10]
Preparation of the 96-Well Plate
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well U-bottom plate.
-
Add an additional 100 µL of the this compound stock solution (appropriately diluted to be twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process down the column. Discard 100 µL from the last well containing the drug. This will result in wells with decreasing concentrations of the agent.
-
The final volume in each well will be 100 µL before the addition of the inoculum.
-
Include a drug-free well (growth control) containing 100 µL of broth and a sterile control well (broth only) for each plate.
Inoculation and Incubation
-
Add 100 µL of the prepared mycobacterial inoculum (approximately 1 x 10⁵ CFU/mL) to each well, except for the sterile control well. The final volume in each well will be 200 µL.
-
To prevent evaporation, add 200 µL of sterile water to the perimeter wells of the plate.[8]
-
Cover the plate with a lid and seal it in a plastic bag.
-
Incubate the plate at 37°C for 7 days.
Addition of Resazurin and Reading of Results
-
After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[7][8]
-
Re-incubate the plate at 37°C for an additional 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that prevents a color change from blue to pink.[6] A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
Data Presentation
The results of the MIC determination can be summarized in the following table.
| Compound | Mycobacterium Strain | MIC (µg/mL) | Quality Control Strain (H37Rv) MIC (µg/mL) |
| This compound | Test Isolate 1 | ||
| This compound | Test Isolate 2 | ||
| Isoniazid (Control) | Test Isolate 1 | 0.03 - 0.12[10] | |
| Rifampicin (Control) | Test Isolate 1 |
Note: The expected MIC range for quality control strains with standard drugs should be established based on internal validation or published data.
Experimental Workflow and Signaling Pathways
Below is a diagram illustrating the experimental workflow for the MIC determination protocol.
References
- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 3. scielo.br [scielo.br]
- 4. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 5. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 8. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimycobacterial Agent-4 in In Vivo Tuberculosis Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antimycobacterial agent-4 is a novel 2-amino-4-(2-pyridyl) thiazole (B1198619) derivative that has demonstrated promising antimycobacterial activity.[1] This class of compounds, the 2-aminothiazoles, has been identified as having potent bactericidal effects against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis.[1][2] These agents are of significant interest for further development due to their potential to address the growing challenge of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). This document provides detailed application notes and protocols for the in vivo evaluation of this compound in established murine models of tuberculosis.
Mechanism of Action
The precise mechanism of action for this compound is still under investigation. However, studies on the broader 2-aminothiazole (B372263) class suggest that their antimycobacterial effect is not due to iron chelation.[1][2][3] It is hypothesized that these compounds may target essential enzymatic pathways within M.tb. One potential, though unconfirmed, mechanism could involve the inhibition of a critical bacterial enzyme, leading to the disruption of essential cellular processes and ultimately, bacterial cell death.
Caption: Conceptual signaling pathway of this compound.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data for this compound based on typical outcomes for promising preclinical anti-tuberculosis candidates.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference Compound (Isoniazid) |
| MIC99 against M.tb H37Rv (μM) | 5 | 0.1 |
| Cytotoxicity (IC50 in Vero cells, μM) | >100 | >200 |
| Selectivity Index (IC50/MIC99) | >20 | >2000 |
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice (Single Oral Dose of 50 mg/kg)
| Parameter | Value |
| Cmax (μg/mL) | 2.5 |
| Tmax (h) | 2 |
| AUC0-24 (μg·h/mL) | 15 |
| Half-life (t1/2, h) | 4 |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Chronic Tuberculosis (4 weeks of treatment)
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Mean Log10 CFU in Lungs ± SD | Reduction in Log10 CFU vs. Untreated |
| Untreated Control | - | 6.5 ± 0.3 | - |
| This compound | 50 | 4.2 ± 0.4 | 2.3 |
| Isoniazid | 25 | 3.8 ± 0.5 | 2.7 |
| Rifampicin | 10 | 4.0 ± 0.3 | 2.5 |
Experimental Protocols
Protocol 1: Acute Tuberculosis Murine Model for Rapid Efficacy Screening
This protocol is designed for the rapid initial assessment of the in vivo bactericidal activity of this compound.
Caption: Experimental workflow for the acute TB mouse model.
1. Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
2. Infection:
-
Infect mice with Mycobacterium tuberculosis H37Rv via a low-dose aerosol exposure system to deliver approximately 100-200 colony-forming units (CFU) per lung.[4]
-
Confirm the initial bacterial load by sacrificing a small cohort of mice (n=3) one day post-infection and plating lung homogenates.
3. Treatment Groups:
-
Group 1: Untreated control (vehicle only).
-
Group 2: this compound (e.g., 25, 50, 100 mg/kg).
-
Group 3: Isoniazid (25 mg/kg) as a positive control.
-
Administer compounds daily via oral gavage for 2 to 4 weeks, starting one day post-infection.
4. Efficacy Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks and count the CFU.
-
Calculate the mean log10 CFU per organ for each group and determine the reduction in bacterial load compared to the untreated control.
Protocol 2: Chronic Tuberculosis Murine Model for Evaluating Sterilizing Activity
This model is more representative of human tuberculosis and is used to assess the ability of this compound to clear persistent bacteria.
Caption: Experimental workflow for the chronic TB mouse model.
1. Animal Model:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.
2. Infection:
-
Infect mice with M.tb H37Rv as described in Protocol 1.
-
Allow the infection to establish and become chronic over a period of 4 to 6 weeks.
3. Treatment Groups:
-
Group 1: Untreated control (vehicle only).
-
Group 2: this compound (e.g., 50 mg/kg).
-
Group 3: Standard-of-care regimen (e.g., Isoniazid at 25 mg/kg and Rifampicin at 10 mg/kg).[5][6]
-
Initiate treatment after the chronic phase is established. Administer compounds daily via oral gavage for 4 to 8 weeks.
4. Efficacy Evaluation:
-
Bactericidal Activity: At the end of the treatment period, determine the CFU counts in the lungs and spleen as described in Protocol 1.
-
Sterilizing Activity (Relapse Study):
-
Following the completion of treatment, hold a cohort of mice for an additional 8-12 weeks without treatment.
-
At the end of this period, euthanize the mice and determine the CFU counts in their lungs and spleens.
-
The proportion of mice with a recurrence of bacterial growth is an indicator of treatment relapse.
-
Disclaimer: The quantitative data and the specific signaling pathway presented in these notes are hypothetical and for illustrative purposes. Researchers should generate their own data through rigorous experimentation. The provided protocols are based on established methodologies and may require optimization for specific experimental conditions.
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Efficacy Testing of Antimycobacterial Agent-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the development of novel antimycobacterial agents. This document provides detailed application notes and protocols for evaluating the efficacy of a promising candidate, Antimycobacterial agent-4, a 2-amino-4-(2-pyridyl) thiazole (B1198619) derivative. The described cell-based assays are crucial for determining the compound's potency against replicating mycobacteria, its activity within host cells, and its potential cytotoxicity, thereby providing a comprehensive preclinical assessment.
Direct Antimycobacterial Activity Assessment
The initial evaluation of an antimycobacterial agent involves determining its direct effect on the growth of M. tb. The Microplate Alamar Blue Assay (MABA) is a widely used, cost-effective, and reliable colorimetric method for this purpose.[1][2][3]
Microplate Alamar Blue Assay (MABA)
Principle: The MABA utilizes the redox indicator Alamar blue, which changes from blue (oxidized state) to pink (reduced state) in the presence of metabolically active, growing mycobacteria. The minimal inhibitory concentration (MIC) is the lowest drug concentration that prevents this color change.[2]
Protocol:
-
Preparation of M. tb Inoculum:
-
Grow M. tb H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase (OD600 of 0.5-0.8).[4]
-
Dilute the culture in 7H9 broth to a final OD600 of 0.01.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial twofold dilutions of the compound in a 96-well microplate, with final concentrations ranging from 64 µM to 0.125 µM.
-
-
Assay Procedure:
-
Add 100 µL of the diluted M. tb inoculum to each well containing the compound.
-
Include a drug-free well for positive control (bacterial growth) and a well with medium only for negative control (no growth).
-
Incubate the plates at 37°C for 5-7 days.
-
On the day of reading, add 20 µL of Alamar blue solution and 12.5 µL of 20% sterile Tween 80 to each well.[5]
-
Incubate for an additional 24 hours.
-
Visually assess the color change. The MIC is the lowest concentration of this compound that remains blue.
-
Data Presentation:
| Compound | M. tb Strain | MIC99 (µM) | Reference Compound (Isoniazid) MIC (µM) |
| This compound | H37Rv | 5.0[6] | 0.2 |
Intracellular Efficacy Assessment
To be effective, an antimycobacterial drug must penetrate host cells and eliminate the intracellular bacteria.[7][8] Macrophage infection models are therefore critical for evaluating the intracellular activity of drug candidates.[9][10]
Macrophage Infection Assay
Principle: This assay measures the ability of a compound to kill M. tb residing within macrophages. Human monocytic cell lines, such as THP-1, are commonly used as they can be differentiated into macrophage-like cells.[11]
Protocol:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 105 cells/well.
-
Induce differentiation into macrophages by adding 40 ng/mL of phorbol-12-myristate-13-acetate (PMA) and incubating for 24-48 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Infection of Macrophages:
-
Wash the differentiated macrophages with fresh, antibiotic-free medium.
-
Infect the macrophages with M. tb H37Rv at a multiplicity of infection (MOI) of 10:1 (bacteria to cells) for 4 hours.[12]
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
-
Compound Treatment:
-
Add fresh medium containing serial dilutions of this compound to the infected cells.
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Quantification of Intracellular Viability:
-
Lyse the macrophages with 0.1% saponin (B1150181) or sterile water to release intracellular bacteria.
-
Determine the number of viable bacteria by plating serial dilutions of the lysate on Middlebrook 7H11 agar (B569324) plates and counting colony-forming units (CFU) after 3-4 weeks of incubation at 37°C.
-
Data Presentation:
| Compound | Host Cell | Intracellular M. tb Reduction (log10 CFU) at 10x MIC | Reference Compound (Rifampicin) Reduction (log10 CFU) |
| This compound | THP-1 | 1.5 | 2.0 |
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of any new drug candidate against mammalian cells to ensure a suitable therapeutic window.[13][14][15][16]
MTT Assay for Mammalian Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., Vero or CHO cells) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI = IC50 / MIC99) |
| This compound | CHO | 2.2[6] | 0.44 |
| This compound | Vero | 3.0[6] | 0.6 |
Note on Selectivity Index: A higher selectivity index is desirable, indicating that the compound is more toxic to the bacteria than to mammalian cells. The low SI for this compound suggests potential cytotoxicity concerns that warrant further investigation and potential chemical modification to improve its therapeutic window.
Signaling Pathways and Experimental Workflows
Understanding the interaction of M. tb with the host cell and the potential mechanism of action of new drugs is crucial for their development.
Mycobacterial Infection and Host Cell Signaling
Mycobacterium tuberculosis infection triggers a complex array of host cell signaling pathways.[17] Toll-like receptors (TLRs) on the surface of macrophages recognize mycobacterial components, initiating downstream signaling cascades involving NF-κB and MAP kinases.[18] This leads to the production of pro-inflammatory cytokines and the activation of antimicrobial responses.[18] However, M. tb has evolved mechanisms to subvert these pathways to promote its own survival.[19]
Caption: Host cell signaling upon M. tb infection.
Experimental Workflow for Efficacy Testing
The evaluation of a new antimycobacterial agent follows a logical progression from direct activity testing to more complex cell-based models.
Caption: Workflow for antimycobacterial agent evaluation.
Conclusion
The protocols and application notes presented here provide a robust framework for the initial cell-based evaluation of this compound. The data generated from these assays are essential for making informed decisions regarding the progression of this compound through the drug discovery pipeline. While the direct antimycobacterial activity is promising, the observed cytotoxicity highlights the need for further optimization to improve the selectivity index. Future studies should also aim to elucidate the specific mechanism of action of this compound to better understand its therapeutic potential.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniscience.co.kr [uniscience.co.kr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Infected Macrophage Models: A Key Step in Early Drug Discovery Against Mycobacterium Tuberculosis - Evotec [evotec.com]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 17. Different Signaling Pathways Define Different Interferon-Stimulated Gene Expression during Mycobacteria Infection in Macrophages [mdpi.com]
- 18. Mycobacterial signaling through toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mycobacterium tuberculosis: Rewiring host cell signaling to promote infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergy of Antimycobacterial Agent-4 with First-Line TB Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is the use of synergistic drug combinations to enhance the efficacy of existing first-line anti-TB agents. Antimycobacterial agent-4, a 2-amino-4-(2-pyridyl) thiazole (B1198619) derivative, has demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 5 µM.[1] This document provides detailed application notes and experimental protocols to evaluate the synergistic potential of this compound in combination with first-line TB drugs: isoniazid (B1672263) (INH), rifampicin (B610482) (RIF), ethambutol (B1671381) (EMB), and pyrazinamide (B1679903) (PZA).
The protocols outlined herein are based on established methodologies for assessing drug synergy in mycobacteria, including checkerboard assays, time-kill kinetics, and intracellular activity within macrophage models. While specific synergistic data for this compound is not yet publicly available, the following sections present illustrative data to guide researchers in their experimental design and interpretation.
Data Presentation: Illustrative Synergistic Activity
The following tables summarize hypothetical quantitative data representing potential synergistic, additive, and indifferent interactions between this compound and first-line TB drugs. The Fractional Inhibitory Concentration Index (FICI) is a key parameter, where FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent interaction, and FICI > 4 suggests antagonism.
Table 1: Checkerboard Assay Results for this compound with First-Line TB Drugs against M. tuberculosis H37Rv
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 2.0 | - | - | - |
| Isoniazid (INH) | 0.05 | - | - | - |
| This compound + INH | - | 0.5 (of Agent-4) + 0.0125 (of INH) | 0.5 | Synergy |
| Rifampicin (RIF) | 0.1 | - | - | - |
| This compound + RIF | - | 0.5 (of Agent-4) + 0.025 (of RIF) | 0.5 | Synergy |
| Ethambutol (EMB) | 2.5 | - | - | - |
| This compound + EMB | - | 1.0 (of Agent-4) + 1.25 (of EMB) | 1.0 | Additive |
| Pyrazinamide (PZA) | 25 | - | - | - |
| This compound + PZA | - | 1.0 (of Agent-4) + 12.5 (of PZA) | 1.0 | Additive |
Table 2: Time-Kill Kinetics of this compound and Isoniazid Combination against M. tuberculosis H37Rv
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Log10 CFU/mL at 48h | Log10 CFU/mL at 72h |
| Growth Control | 5.0 | 6.2 | 7.5 | 8.1 |
| This compound (1x MIC) | 5.0 | 4.8 | 4.5 | 4.3 |
| Isoniazid (1x MIC) | 5.0 | 4.5 | 3.8 | 3.2 |
| This compound (0.25x MIC) + Isoniazid (0.25x MIC) | 5.0 | 4.2 | 3.1 | 2.0 |
Table 3: Intracellular Activity of this compound and Rifampicin Combination in M. tuberculosis-infected Macrophages
| Treatment | Intracellular Log10 CFU/mL at 24h post-infection |
| Untreated Control | 6.5 |
| This compound (1x MIC) | 6.1 |
| Rifampicin (1x MIC) | 5.8 |
| This compound (0.25x MIC) + Rifampicin (0.25x MIC) | 5.2 |
Experimental Protocols
Checkerboard Synergy Assay using Resazurin (B115843) Microtiter Assay (REMA)
This protocol determines the in vitro synergistic interaction between this compound and first-line TB drugs.[2][3][4]
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution
-
Isoniazid, Rifampicin, Ethambutol, Pyrazinamide stock solutions
-
96-well microtiter plates
-
Resazurin solution (0.02% in sterile water)
-
Sterile distilled water
-
Incubator (37°C)
Procedure:
-
Prepare serial twofold dilutions of this compound vertically and a first-line drug horizontally in a 96-well plate containing 100 µL of 7H9 broth per well.
-
Prepare a M. tuberculosis H37Rv suspension equivalent to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Include wells for sterility control (broth only) and growth control (broth and bacteria).
-
Seal the plates and incubate at 37°C for 7 days.
-
Add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
Assess the results visually: a blue color indicates inhibition, while a pink color indicates bacterial growth.
-
The MIC is the lowest concentration of the drug that prevents the color change from blue to pink.
-
Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic effect of drug combinations over time.[5][6][7][8]
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth with supplements
-
Drug solutions at desired concentrations (e.g., 0.25x MIC, 1x MIC)
-
Sterile tubes or flasks
-
Shaking incubator (37°C)
-
Middlebrook 7H11 agar (B569324) plates
-
Serial dilution tubes with sterile saline
Procedure:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.
-
Dilute the culture to a starting inoculum of approximately 10^5 CFU/mL in flasks containing fresh broth.
-
Add the drugs individually and in combination at the desired concentrations. Include a drug-free growth control.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions in sterile saline.
-
Plate 100 µL of appropriate dilutions onto 7H11 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves.
Intracellular Activity in Macrophage Model
This protocol assesses the efficacy of drug combinations against M. tuberculosis residing within macrophages.[9][10][11][12][13]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine, supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis H37Rv
-
Drug solutions
-
24-well tissue culture plates
-
Sterile water
-
0.1% SDS solution
Procedure:
-
Seed THP-1 cells in 24-well plates and differentiate into macrophages by treating with PMA (25 ng/mL) for 24-48 hours.
-
Wash the differentiated macrophages with fresh RPMI-1640 medium.
-
Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells three times with RPMI-1640 to remove extracellular bacteria.
-
Add fresh medium containing the drugs, individually and in combination, at desired concentrations. Include an untreated infected control.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
At specified time points (e.g., 24, 48, 72 hours), lyse the macrophages with 0.1% SDS in sterile water.
-
Perform serial dilutions of the lysate and plate on 7H11 agar to determine the intracellular bacterial load (CFU/mL).
-
Incubate plates and count colonies as described in the time-kill assay protocol.
Proposed Mechanism of Synergy
Some 2-aminothiazole (B372263) derivatives have been suggested to inhibit β-Ketoacyl-ACP Synthase (KasA), an essential enzyme in the mycolic acid biosynthesis pathway.[14][15] Isoniazid also inhibits this pathway by targeting InhA. The simultaneous inhibition of two key enzymes in the same pathway could lead to a synergistic effect, resulting in a more potent disruption of the mycobacterial cell wall integrity.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the synergistic potential of this compound with first-line TB drugs. The illustrative data and diagrams serve as a guide for researchers embarking on these studies. A thorough evaluation of such synergistic combinations is crucial for the development of novel, more effective treatment regimens to combat tuberculosis, particularly in the face of rising drug resistance.
References
- 1. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Efficacy Testing of Antimycobacterial Agent-4 Against Drug-Resistant Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. This necessitates the discovery and development of novel antimycobacterial agents with activity against these resistant strains. This document provides a detailed protocol for the in vitro evaluation of a novel hypothetical compound, Antimycobacterial Agent-4, against drug-sensitive and drug-resistant Mtb. The described workflow is designed to determine the agent's potency, selectivity, and intracellular activity.
Experimental Workflow
The overall experimental workflow for testing this compound is depicted below. The process begins with the determination of the minimum inhibitory concentration (MIC) against a standard drug-sensitive Mtb strain, followed by an assessment of its cytotoxicity against a mammalian cell line. Promising candidates with a good therapeutic index are then tested against a panel of drug-resistant Mtb strains and for their ability to inhibit Mtb growth within macrophages.
Caption: Experimental workflow for evaluating this compound.
Data Presentation
Table 1: In Vitro Activity of this compound Against M. tuberculosis H37Rv and Cytotoxicity
| Compound | MIC vs. Mtb H37Rv (µg/mL)[1][2][3] | IC50 vs. Vero Cells (µg/mL)[4][5][6] | Therapeutic Index (TI = IC50/MIC) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Isoniazid | 0.025 - 0.1 | >100 | >1000 |
| Rifampicin | 0.05 - 0.2 | >50 | >250 |
Table 2: Activity of this compound Against Drug-Resistant M. tuberculosis Strains
| Mtb Strain | Resistance Profile | MIC of this compound (µg/mL) |
| MDR Strain 1 | Resistant to Isoniazid and Rifampicin[7][8] | [Insert Data] |
| XDR Strain 1 | Resistant to Isoniazid, Rifampicin, a fluoroquinolone, and an injectable agent[7][8] | [Insert Data] |
| Pre-XDR Strain 1 | Resistant to Isoniazid, Rifampicin, and a fluoroquinolone | [Insert Data] |
| Rifampicin-resistant (RR) Strain 1 | Resistant to Rifampicin | [Insert Data] |
Table 3: Intracellular Activity of this compound in Mtb-Infected Macrophages
| Compound | Concentration (µg/mL) | % Inhibition of Intracellular Mtb Growth[9][10][11] |
| This compound | [Insert Data] | [Insert Data] |
| [Insert Data] | [Insert Data] | |
| Rifampicin (Control) | 1 | ~90% |
| Untreated Control | 0 | 0% |
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of Mtb.
Materials:
-
M. tuberculosis strains (H37Rv, drug-resistant clinical isolates)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol[12]
-
This compound
-
Reference drugs (Isoniazid, Rifampicin)
-
Sterile 96-well microtiter plates
-
Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Prepare a stock solution of this compound and reference drugs in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in Middlebrook 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare an inoculum of Mtb equivalent to a McFarland standard of 1.0 and dilute it 1:25 in Middlebrook 7H9 broth.[2]
-
Add 100 µL of the diluted Mtb suspension to each well, resulting in a final volume of 200 µL.
-
Include a drug-free growth control and a sterile control (broth only) on each plate.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.[13]
Protocol for Cytotoxicity Assay
This protocol uses a resazurin-based cell viability assay to determine the cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HepG2).[4][6]
Materials:
-
Vero (or other suitable mammalian) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Positive control (e.g., Doxorubicin)
-
Sterile 96-well cell culture plates
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the 96-well plates with cells at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Protocol for Intracellular Activity in Macrophages
This protocol assesses the ability of this compound to inhibit the growth of Mtb within infected macrophages.[9][10][14]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation of THP-1 cells
-
M. tuberculosis H37Rv expressing a reporter gene (e.g., GFP or luciferase) is recommended for easier quantification.
-
This compound
-
Rifampicin (as a positive control)
-
Sterile 24-well or 96-well cell culture plates
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H11 agar (B569324) plates for CFU counting
Procedure:
-
Seed THP-1 cells in plates and differentiate them into macrophages by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.
-
Wash the differentiated macrophages with fresh medium.
-
Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 1-10 for 4 hours.
-
Wash the cells with PBS to remove extracellular bacteria. Amikacin (e.g., 200 µg/mL) can be added for a short period (e.g., 2 hours) to kill any remaining extracellular bacteria, followed by washing.
-
Add fresh medium containing serial dilutions of this compound or Rifampicin.
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the macrophages with lysis buffer.
-
Determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on Middlebrook 7H11 agar and counting colony-forming units (CFU) after 3-4 weeks of incubation at 37°C. Alternatively, if a reporter strain is used, measure the fluorescence or luminescence.
-
Calculate the percentage of inhibition of intracellular growth compared to the untreated control.
Potential Signaling Pathways Affected by Antimycobacterial Agents
The following diagram illustrates some of the key signaling pathways in Mtb that are common targets for antimycobacterial drugs. A novel agent like this compound could potentially inhibit one or more of these pathways.
Caption: Potential Mtb signaling pathways targeted by antimycobacterials.
Mechanisms of Drug Resistance in M. tuberculosis
Understanding the common mechanisms of drug resistance is crucial for interpreting the activity of a new agent against resistant strains. The diagram below outlines the principal mechanisms of resistance in Mtb.
Caption: Key mechanisms of drug resistance in Mycobacterium tuberculosis.[7][15][16]
References
- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Little difference between minimum inhibitory concentrations of Mycobacterium tuberculosis wild-type organisms determined with BACTEC MGIT 960 and Middlebrook 7H10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Development of Human Cell-Based In Vitro Infection Models to Determine the Intracellular Survival of Mycobacterium avium [frontiersin.org]
- 10. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Tools to Alleviate the Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the intracellular activity of drugs against Mycobacterium abscessus using a THP-1 macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 16. biomedgrid.com [biomedgrid.com]
Application Notes and Protocols for High-Throughput Screening of Antimycobacterial Agent-4 Derivatives
These application notes provide detailed protocols for the high-throughput screening (HTS) and preliminary characterization of derivatives of a novel compound class, "Antimycobacterial agent-4," against Mycobacterium tuberculosis (Mtb). The described workflows are designed for researchers, scientists, and drug development professionals engaged in tuberculosis drug discovery.
Application Note 1: Primary High-Throughput Screening using a Luciferase Reporter Assay
1.1. Principle
This primary assay utilizes a recombinant strain of Mycobacterium tuberculosis expressing a constitutively active luciferase gene. The viability of the bacteria is directly proportional to the amount of light produced, which can be quantified using a luminometer. A decrease in luminescence upon treatment with a test compound indicates potential antimycobacterial activity. This method is highly amenable to high-throughput screening in 384-well or 1536-well formats.
1.2. Experimental Protocol
1.2.1. Materials and Reagents
-
Mycobacterium tuberculosis H37Rv expressing pMV306hsp+LuxG13 (or similar luciferase reporter construct)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.5% glycerol, and 0.05% Tween-80
-
This compound derivatives dissolved in DMSO (10 mM stock)
-
Positive control: Rifampicin (10 mM stock in DMSO)
-
Negative control: DMSO
-
White, opaque, sterile 384-well microplates
-
Luciferase substrate (e.g., D-luciferin)
-
Plate reader with luminescence detection capabilities
1.2.2. Procedure
-
Bacterial Culture Preparation: Culture the Mtb-luciferase reporter strain in supplemented 7H9 broth to an optical density at 600 nm (OD600) of 0.4-0.6.
-
Compound Plating: Using an acoustic liquid handler or a pin tool, dispense 50 nL of each this compound derivative from the 10 mM stock into the wells of a 384-well plate to achieve a final concentration of 10 µM. Also, dispense positive (Rifampicin) and negative (DMSO) controls.
-
Bacterial Seeding: Dilute the Mtb culture to an OD600 of 0.005 in fresh 7H9 broth. Add 50 µL of the diluted culture to each well of the 384-well plate containing the compounds.
-
Incubation: Seal the plates with a gas-permeable membrane and incubate at 37°C for 5-7 days.
-
Luminescence Reading: After incubation, add 10 µL of the luciferase substrate to each well. Incubate for 10 minutes at room temperature in the dark.
-
Data Acquisition: Measure the luminescence signal (Relative Light Units, RLU) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background))
1.3. Data Presentation: Primary HTS Results
The following table summarizes the primary screening results for a selection of this compound derivatives at a single concentration of 10 µM.
| Compound ID | % Inhibition at 10 µM | Hit ( >50% Inhibition) |
| AMA4-001 | 92.5 | Yes |
| AMA4-002 | 15.2 | No |
| AMA4-003 | 78.9 | Yes |
| AMA4-004 | 8.7 | No |
| AMA4-005 | 95.1 | Yes |
| AMA4-006 | 45.3 | No |
| AMA4-007 | 88.6 | Yes |
| Rifampicin (Control) | 99.8 | Yes |
| DMSO (Control) | 0.0 | No |
1.4. Visualization: Primary HTS Workflow
Caption: Workflow for the primary high-throughput screening of this compound derivatives.
Application Note 2: Secondary Screening - Minimum Inhibitory Concentration (MIC) Determination
2.1. Principle
The Resazurin (B115843) Microtiter Assay (REMA) is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of compounds that showed activity in the primary screen. Resazurin (blue) is reduced to the fluorescent resorufin (B1680543) (pink) by metabolically active cells. The MIC is the lowest concentration of a compound that prevents this color change, indicating bacterial growth inhibition.
2.2. Experimental Protocol
2.2.1. Materials and Reagents
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth with supplements
-
Hit compounds (this compound derivatives) in DMSO
-
Resazurin sodium salt solution (0.02% w/v in water)
-
Sterile 96-well microplates
2.2.2. Procedure
-
Compound Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of each hit compound in 7H9 broth, typically starting from 64 µg/mL down to 0.125 µg/mL.
-
Bacterial Inoculum: Prepare an Mtb inoculum as in the primary screen and dilute it to a final OD600 of 0.002.
-
Inoculation: Add the bacterial inoculum to the wells containing the serially diluted compounds. Include a drug-free control (bacteria only) and a sterile control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: Add 30 µL of the resazurin solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest drug concentration at which the color remains blue (no reduction of resazurin), indicating inhibition of bacterial growth.
2.3. Data Presentation: MIC Values for Hit Compounds
| Compound ID | MIC (µg/mL) |
| AMA4-001 | 1.56 |
| AMA4-003 | 6.25 |
| AMA4-005 | 0.78 |
| AMA4-007 | 3.13 |
| Rifampicin (Control) | 0.125 |
2.4. Visualization: REMA Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using REMA.
Application Note 3: Cytotoxicity and Selectivity Index
3.1. Principle
To assess the potential for host cell toxicity, hit compounds are tested against a mammalian cell line (e.g., HepG2, Vero). The half-maximal cytotoxic concentration (CC50) is determined. The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, is a critical parameter for prioritizing compounds for further development. A higher SI value indicates greater selectivity for the pathogen over host cells.
3.2. Experimental Protocol
3.2.1. Materials and Reagents
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Hit compounds in DMSO
-
Resazurin-based viability reagent (e.g., CellTiter-Blue)
-
Sterile 96-well plates
3.2.2. Procedure
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Add serially diluted compounds to the cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: Add the viability reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Data Analysis: Plot the percent viability against the compound concentration and determine the CC50 value using a non-linear regression curve fit.
-
SI Calculation: Calculate the Selectivity Index: SI = CC50 / MIC
3.3. Data Presentation: Cytotoxicity and Selectivity Index
| Compound ID | MIC (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| AMA4-001 | 1.56 | > 100 | > 64.1 |
| AMA4-003 | 6.25 | 55 | 8.8 |
| AMA4-005 | 0.78 | > 100 | > 128.2 |
| AMA4-007 | 3.13 | 12.5 | 4.0 |
3.4. Visualization: Selectivity Index Concept
Caption: Relationship between MIC, CC50, and the resulting Selectivity Index (SI).
Application Notes and Protocols for Antimycobacterial Agent: Rifampicin
A Note on Compound Specificity: The term "Antimycobacterial agent-4" is a placeholder and does not correspond to a specific, recognized compound. To provide accurate and actionable data, these notes and protocols have been developed for Rifampicin (also known as Rifampin), a cornerstone, first-line antibiotic for the treatment of mycobacterial infections, including tuberculosis. The principles and methods described herein are broadly applicable to the handling and evaluation of many novel antimycobacterial agents.
Application Notes
Mechanism of Action
Rifampicin is a potent, bactericidal antibiotic that functions by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][2] It specifically binds to the β-subunit of the prokaryotic RNAP, preventing the initiation of RNA synthesis.[3] This action directly blocks the path of the elongating RNA transcript after only a few nucleotides have been joined, effectively halting transcription and leading to cell death.[2] The high specificity for bacterial RNAP over its mammalian counterpart ensures selective toxicity against susceptible microorganisms.[4][1]
Physicochemical and Solubility Data
Rifampicin is an orange to reddish-brown crystalline powder.[5][6] Its solubility is highly dependent on the solvent and pH. It is sparingly soluble in water, especially at neutral to acidic pH, but freely soluble in several organic solvents.[6][7] For research purposes, stock solutions are typically prepared in Dimethyl Sulfoxide (DMSO) or methanol (B129727).
Table 1: Solubility of Rifampicin in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | [5][8] |
| Methanol (MeOH) | ~16 mg/mL | [5][9] |
| Dimethylformamide (DMF) | ~20 mg/mL | [10] |
| Chloroform | ~349 mg/mL (at 25°C) | [5] |
| Water (pH 7.3) | ~2.5 mg/mL (at 25°C) | [5] |
| Ethanol (95%) | ~10 mg/mL | [5] |
Solution Preparation and Storage
Proper preparation and storage of Rifampicin solutions are critical to maintain its stability and efficacy. The solid form is stable for years when stored at -20°C, protected from light.[5][10] Solutions, however, have variable stability depending on the solvent and storage temperature. Aqueous solutions are not recommended for long-term storage.[10] Stock solutions in DMSO or methanol should be aliquoted and stored frozen to minimize freeze-thaw cycles.
Table 2: Recommended Storage Conditions for Rifampicin Solutions
| Solvent | Concentration | Storage Temperature | Stability | Reference |
| DMSO | 10-50 mg/mL | -20°C | Up to 1 year (may precipitate; warm to redissolve) | [9] |
| Methanol | ≤ 16 mg/mL | -20°C | Up to 1 year (may precipitate; warm to redissolve) | [9] |
| Water-Ethanol (8:2) | 1 mg/mL | 4°C or 20°C | 8 weeks | [5] |
| Middlebrook 7H9 Broth | Working Conc. | 4°C | ~50% degradation after 4 months | [11] |
| Aqueous Buffers | Working Conc. | 4°C | Not recommended for more than one day | [10] |
In Vitro Efficacy
The efficacy of an antimycobacterial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[12] The MIC of Rifampicin can vary depending on the Mycobacterium species and the specific strain's resistance profile. Mutations in the rpoB gene, which encodes the β-subunit of RNAP, are the primary cause of Rifampicin resistance.[3][13]
Table 3: Example MIC Values for Rifampicin against Mycobacterium tuberculosis
| Strain Type | MIC Range (µg/mL) | Notes | Reference |
| Wild-Type (Susceptible) | 0.03 - 0.5 | The standard MIC for susceptible H37Rv is often cited in this range. | [14][15] |
| Low-Level Resistant | 0.5 - 16 | Often associated with specific mutations outside the most common codons. | [3] |
| High-Level Resistant | >16 to >256 | Typically associated with mutations at codons 526 or 531 in the rpoB gene. | [3] |
| MDR Strains (S531L mutation) | >1 to 16 | The S531L mutation is the most frequent cause of resistance. | [16] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Rifampicin Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for use in in vitro assays.
Materials:
-
Rifampicin powder (CAS 13292-46-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Work in a chemical fume hood or biosafety cabinet. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh 10 mg of Rifampicin powder and transfer it to a sterile, amber vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution thoroughly until all Rifampicin powder is completely dissolved. The solution should be a clear, reddish-orange color. Gentle warming in a 37°C water bath can aid dissolution if precipitation occurs.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of Rifampicin against Mycobacterium tuberculosis using Middlebrook 7H9 broth.[15][17][18]
Materials:
-
Rifampicin stock solution (e.g., 1 mg/mL in DMSO)
-
Mycobacterium tuberculosis culture (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol
-
Sterile 96-well U-bottom microtiter plates
-
Sterile water with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
Procedure:
Part A: Inoculum Preparation
-
Harvest colonies of M. tuberculosis from a solid medium (e.g., Löwenstein-Jensen or 7H11 agar).
-
Transfer colonies into a tube containing sterile water with Tween 80 and glass beads. Vortex vigorously to create a homogenous suspension and break up clumps.
-
Allow the suspension to settle for 30 minutes to pellet larger clumps.
-
Transfer the supernatant to a new sterile tube. Adjust the turbidity of the bacterial suspension with supplemented 7H9 broth to match a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:200 in supplemented 7H9 broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
Part B: Plate Preparation and Assay
-
Dispense 100 µL of supplemented 7H9 broth into wells of columns 2 through 12 of a 96-well plate.
-
Prepare a starting solution of Rifampicin at twice the highest desired final concentration (e.g., for a final top concentration of 64 µg/mL, prepare a 128 µg/mL solution in broth).
-
Add 200 µL of this starting drug solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (broth only).
-
Add 100 µL of the final bacterial inoculum (from Part A, step 5) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Seal the plate with a breathable sealer or place it in a humidified container to prevent evaporation. Incubate at 37°C.
Part C: Reading and Interpretation
-
Incubate the plate for 7-14 days, or until visible growth (a pellet at the bottom of the well) is observed in the growth control well (column 11).
-
The MIC is defined as the lowest concentration of Rifampicin that completely inhibits visible bacterial growth.
Mechanism Visualization
The primary mechanism of Rifampicin involves the steric occlusion of the growing RNA chain, which physically prevents transcription elongation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rifampicin: Mechanism of action and Rifampicin resistance_Chemicalbook [chemicalbook.com]
- 3. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Rifampicin | 13292-46-1 [chemicalbook.com]
- 7. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. goldbio.com [goldbio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Concentration-Dependent Mycobacterium tuberculosis Killing and Prevention of Resistance by Rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repub.eur.nl [repub.eur.nl]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Antimycobacterial Agent-4 for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Antimycobacterial agent-4 in various experimental assays.
Troubleshooting Guide
Low aqueous solubility of a compound can lead to several issues during in vitro and in vivo assays, including precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results. The following table summarizes common problems encountered with this compound and provides systematic steps to address them.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer/media | The compound is poorly soluble in aqueous solutions, and the DMSO concentration is not high enough to maintain its solubility after dilution. | 1. Optimize Final DMSO Concentration: Determine the maximum tolerable DMSO concentration for your assay (typically ≤1%). Prepare working solutions by diluting the DMSO stock in a manner that does not exceed this limit.[1] 2. Use Co-solvents: Prepare an intermediate stock solution in a mixture of DMSO and another less toxic, water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG).[2][3] 3. Serial Dilution: Perform serial dilutions in the assay buffer/media, ensuring vigorous mixing after each step to prevent localized high concentrations and subsequent precipitation.[4][5][6][7] |
| Compound precipitates out of DMSO stock solution during storage | The compound has limited long-term stability in DMSO, especially at room temperature or with repeated freeze-thaw cycles.[8][9][10] The DMSO might have absorbed water, reducing its solvating power.[11] | 1. Use Freshly Opened DMSO: Use anhydrous, high-purity DMSO to prepare stock solutions.[11] 2. Store Properly: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[12] 3. Sonicate Before Use: Before each use, bring the stock solution to room temperature and sonicate briefly to redissolve any precipitate.[11] |
| Inconsistent results in biological assays | Poor solubility leads to variable concentrations of the active compound in the assay, resulting in poor reproducibility. | 1. Visual Inspection: Before use, visually inspect all solutions for any signs of precipitation. Centrifuge if necessary and use the supernatant. 2. Solubility Enhancement Techniques: Employ advanced methods like cyclodextrin (B1172386) complexation or lipid-based formulations to improve aqueous solubility.[13][14][15][16][17] |
| Low potency or efficacy observed in assays | The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation. | 1. Confirm Solubility: Experimentally determine the kinetic solubility of the compound in your specific assay buffer. 2. Formulation Strategies: Consider creating a nanosuspension or a lipid-based formulation to enhance bioavailability in the assay.[18][19][20][21][22][23][24][25][26][27] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL (306.44 mM); however, ultrasonic treatment may be necessary to achieve complete dissolution.[11] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the compound's solubility.[11]
Q2: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What should I do?
A2: This is a common issue with poorly water-soluble compounds. Here are a few troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects your experimental system (typically below 1%).[1]
-
Modify the Dilution Method: Instead of adding a small volume of concentrated stock directly to a large volume of buffer, try serial dilutions. This gradual decrease in solvent strength can help keep the compound in solution.[4][5][6][7]
-
Use a Co-solvent: Prepare an intermediate stock solution in a mixture of DMSO and a more water-friendly solvent like ethanol or PEG 400.[2][3]
-
Increase Solubility: If the problem persists, you may need to employ a solubility enhancement technique.
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle heating can be used to aid in the initial dissolution of the compound in DMSO. However, the thermal stability of this compound should be considered. Prolonged or excessive heating should be avoided to prevent degradation. It is advisable to combine gentle warming with sonication for best results.
Q4: What are cyclodextrins and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[13][14][15][16][17] This is a widely used technique in pharmaceutical formulations to improve drug delivery.
Q5: Are there any alternative formulation strategies to improve the solubility of this compound for cellular assays?
A5: Yes, for cellular assays where organic solvents might be a concern, you can explore lipid-based formulations or nanosuspensions.
-
Lipid-Based Formulations: These include nanoemulsions or liposomes, which can encapsulate the hydrophobic compound and facilitate its delivery into cells.[23][24][25][26][27]
-
Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[18][19][20][21][22]
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a drug-cyclodextrin complex to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously. The molar ratio of drug to cyclodextrin can be varied (e.g., 1:1, 1:2) to find the optimal solubilizing concentration.
-
Stir the mixture at room temperature for 24-48 hours.
-
After stirring, vortex the solution vigorously for 5 minutes.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The clear filtrate is your aqueous stock solution of the this compound:HP-β-CD complex. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
Protocol 2: Serial Dilution for In Vitro Assays
This protocol provides a standard procedure for performing serial dilutions of a DMSO stock solution to prepare working concentrations for assays.[4][5][6][7]
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or 96-well plate
-
Calibrated pipettes and sterile tips
Procedure:
-
Label a series of microcentrifuge tubes or wells in a 96-well plate with the desired final concentrations.
-
Prepare an intermediate dilution by adding a small amount of the 10 mM DMSO stock to the assay buffer. For example, to get a 100 µM working solution with a final DMSO concentration of 1%, add 1 µL of the 10 mM stock to 99 µL of assay buffer.
-
Vortex or mix the intermediate dilution thoroughly.
-
To perform a 2-fold serial dilution, add a specific volume (e.g., 50 µL) of assay buffer to all subsequent tubes/wells.
-
Transfer 50 µL from the 100 µM working solution to the next tube/well, which now contains 50 µL of buffer. Mix thoroughly. This will result in a 50 µM solution.
-
Repeat this process for the subsequent dilutions to achieve the desired concentration range.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.
Caption: Decision tree for selecting a solubility enhancement strategy for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbr.in [ijpbr.in]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Making serial dilutions [practicalbiology.org]
- 6. sciencebuddies.org [sciencebuddies.org]
- 7. mgel.msstate.edu [mgel.msstate.edu]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antitubercular agent-40 | Bacterial | 900314-03-6 | Invivochem [invivochem.com]
- 13. humapub.com [humapub.com]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. hrpub.org [hrpub.org]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 23. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Frontiers | Lipid-Based Formulations: From Design to Application [frontiersin.org]
Technical Support Center: Overcoming Antimycobacterial Agent-4 Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with Antimycobacterial agent-4 in cell lines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and mitigate off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line after treatment with this compound, even at concentrations close to its effective antimycobacterial MIC. Is this expected?
A1: Yes, this is a known characteristic of this compound. It is a 2-amino-4-(2-pyridyl) thiazole (B1198619) derivative that has demonstrated cytotoxicity in mammalian cell lines such as Chinese Hamster Ovary (CHO) and Vero (African green monkey kidney) cells.[1] The therapeutic window for this compound can be narrow, and observing cytotoxicity is not unusual. The key is to determine if the observed cytotoxicity is acceptable for your experimental goals and to explore strategies for mitigation if necessary.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
A2: While the specific cytotoxic mechanism of this compound has not been fully elucidated in publicly available literature, drug-induced cytotoxicity often proceeds through common pathways such as:
-
Induction of Apoptosis: Many compounds trigger programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[2][3][4]
-
Mitochondrial Dysfunction: The compound may directly or indirectly affect mitochondrial function, leading to the opening of the mitochondrial permeability transition pore (mPTP).[5][6][7][8] This disrupts the mitochondrial membrane potential, impairs ATP synthesis, and can lead to the release of pro-apoptotic factors like cytochrome c.[5][9]
-
Oxidative Stress: The agent might induce the production of reactive oxygen species (ROS), leading to cellular damage and triggering stress-related cell death pathways.[10]
-
Inhibition of Essential Cellular Processes: Like many antimicrobial agents, it could have off-target effects on essential host cell processes, such as inhibition of cell wall synthesis-related pathways in host cells, though this is more characteristic of antimycobacterial action.[11][12][13]
Q3: How can we reduce the observed cytotoxicity of this compound in our experiments?
A3: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Concentration and Exposure Time: Reducing the concentration of the agent and the duration of exposure is the most direct way to decrease cell death.[14]
-
Co-treatment with Protective Agents: Depending on the mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or caspase inhibitors can be effective.
-
Use of a Different Cell Line: If feasible, switching to a less sensitive cell line might be an option.
-
Serum Concentration: Altering the serum concentration in your culture medium can sometimes affect compound availability and toxicity.
Q4: Should we be concerned about the solvent used to dissolve this compound?
A4: Absolutely. The solvent, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to keep the final DMSO concentration in the culture medium low, generally below 0.5% (v/v), and to include a vehicle control (medium with the same concentration of DMSO but without the agent) in all experiments.[15]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed in MTT/XTT Assays
Possible Cause 1: Apoptosis Induction
-
How to Diagnose:
-
Perform a caspase activity assay (e.g., Caspase-3/7 Glo assay).
-
Use flow cytometry with Annexin V/Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cells.
-
Conduct a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Solutions:
-
Co-treat with a pan-caspase inhibitor, such as Z-VAD-FMK, to see if it rescues the cells.
-
Investigate upstream apoptotic pathways by examining the expression of Bcl-2 family proteins or the release of cytochrome c from mitochondria.
-
Possible Cause 2: Mitochondrial Dysfunction
-
How to Diagnose:
-
Measure mitochondrial membrane potential using fluorescent dyes like JC-1 or TMRE.
-
Assess mitochondrial respiration using a Seahorse XF Analyzer.
-
Measure ATP levels in the cells.
-
-
Solutions:
-
Co-treat with mitochondrial protective agents like cyclosporin (B1163) A (an mPTP inhibitor) or antioxidants.
-
Possible Cause 3: Assay Interference
-
How to Diagnose:
-
Some compounds can interfere with the chemistry of tetrazolium-based assays (MTT, XTT). Run a control with the compound in cell-free medium to check for direct reduction of the dye.[15]
-
-
Solutions:
-
Switch to a different type of cytotoxicity assay that measures a different cellular parameter, such as an LDH release assay (measures membrane integrity) or a cell counting-based method.[16]
-
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Possible Cause: Different Endpoints Measured
-
Explanation: An MTT assay measures metabolic activity, which can decrease before cell death occurs, while an LDH assay measures plasma membrane integrity, which is a later-stage event in cell death.[16][17]
-
Solution: This is not necessarily an issue but rather provides more detailed information about the mechanism of toxicity. A decrease in MTT signal without a corresponding increase in LDH release may suggest a cytostatic effect or metabolic impairment rather than immediate cell lysis.
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | IC50 / TC50 (µM) | Reference |
| CHO | 2.2 | [1] |
| Vero | 3.0 | [1] |
Table 2: Troubleshooting Guide Summary
| Observation | Potential Cause | Recommended Diagnostic Assay | Potential Solution |
| High cell death in MTT assay | Apoptosis | Caspase-3/7 Assay, Annexin V/PI Staining | Co-treatment with Z-VAD-FMK |
| High cell death in MTT assay | Mitochondrial Dysfunction | JC-1 Staining, ATP Assay | Co-treatment with Cyclosporin A |
| High background in MTT assay | Compound interferes with assay | Cell-free assay with compound and MTT reagent | Use LDH release assay |
| Decreased MTT, no LDH release | Cytostatic effect/Metabolic impairment | Cell cycle analysis | Time-course experiment |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted agent to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the desired incubation period, add a commercially available Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-change in caspase activity.
Visualizations
Caption: A typical experimental workflow for investigating the cytotoxicity of this compound.
Caption: A potential signaling pathway for this compound induced apoptosis via the intrinsic pathway.
Caption: A logical flowchart for troubleshooting the mechanism of this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 5. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 6. Identifying Compounds that Induce Opening of the Mitochondrial Permeability Transition Pore in Isolated Rat Liver Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of mitochondrial permeability transition (MPT) pore opening and ROS formation as a mechanism for methamphetamine-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular action of anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unisciencepub.com [unisciencepub.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 17. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antimycobacterial Agent-4 for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of Antimycobacterial agent-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary activity?
A1: this compound is a 2-amino-4-(2-pyridyl) thiazole (B1198619) derivative. It has demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv, with a reported Minimum Inhibitory Concentration (MIC99) of 5 µM. It also exhibits antiplasmodial activity and cytotoxicity against mammalian cell lines.[1]
Q2: What is the suspected mechanism of action for this class of compounds?
A2: While the exact mechanism for this compound is not definitively established in the provided literature, studies on similar 2-aminothiazole (B372263) derivatives suggest a potential mechanism of action. Docking studies have indicated that these molecules may interact with and inhibit the β-Ketoacyl-ACP Synthase (KasA) protein in M. tuberculosis.[2][3] KasA is a crucial enzyme involved in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.
Q3: What are the known cytotoxicity levels of this compound?
A3: this compound has shown cytotoxicity in mammalian cell lines. The reported values are an IC50 of 2.2 µM in Chinese Hamster Ovary (CHO) cells and a TC50 of 3.0 µM in Vero cells.[1] It is crucial to determine the cytotoxicity of the agent in the specific cell line being used in your experiments to establish a therapeutic window.
Q4: What is the recommended starting concentration range for in vitro experiments?
A4: Based on the reported MIC99 of 5 µM against M. tuberculosis H37Rv, a typical starting point for in vitro susceptibility testing would be a serial dilution range that brackets this concentration. A suggested range could be from 0.1 µM to 50 µM to accurately determine the MIC. For cytotoxicity assays, a broader range might be necessary to capture the full dose-response curve.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell/Strain Type | Reference |
| MIC99 | 5 µM | Mycobacterium tuberculosis H37Rv | [1] |
| IC50 | 2.2 µM | CHO (Chinese Hamster Ovary) Cells | [1] |
| TC50 | 3.0 µM | Vero Cells | [1] |
Troubleshooting Guide
This guide addresses common issues encountered during in vitro studies with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results | 1. Inaccurate inoculum size.2. Clumping of M. tuberculosis in broth culture.3. Degradation or precipitation of this compound. | 1. Standardize the inoculum to a 0.5 McFarland standard and then dilute to the final concentration (e.g., 10^5 CFU/mL).[4][5]2. Vortex the bacterial suspension with glass beads before preparing the inoculum. Include a low concentration of a non-ionic detergent like Tween 80 (e.g., 0.05%) in the culture medium to prevent clumping.[6][7]3. Prepare fresh stock solutions of the agent for each experiment. Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower concentration of the stock solution. |
| High cytotoxicity observed at or below the MIC | 1. The agent has a narrow therapeutic window.2. The chosen mammalian cell line is particularly sensitive to the agent. | 1. This may be an inherent property of the compound. The ratio of cytotoxicity to antimicrobial activity (Selectivity Index = IC50/MIC) will determine its potential for further development.2. Test the agent's cytotoxicity on a different, relevant cell line to see if the effect is cell-type specific. |
| Agent appears inactive (high MIC) | 1. The specific M. tuberculosis strain being tested is resistant to this class of compounds.2. The agent is binding to components in the culture medium.3. The agent is not stable under the incubation conditions. | 1. Test the agent against the reference strain H37Rv to confirm its activity. If it is active against H37Rv but not your test strain, this suggests resistance.2. The presence of high levels of albumin in some media supplements (like OADC) can bind to hydrophobic compounds, reducing their effective concentration. Consider using a medium with lower albumin content for initial screens, though this may affect mycobacterial growth.3. Assess the stability of the compound in the culture medium over the incubation period using analytical methods like HPLC. |
| Precipitation of the agent in culture medium | 1. Poor aqueous solubility of the 2-aminothiazole derivative.2. The solvent used to dissolve the agent is not compatible with the aqueous medium. | 1. Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the culture medium. Ensure the final solvent concentration is low (typically ≤0.5%) and does not affect mycobacterial growth or cell viability.2. Test the effect of the solvent at its final concentration on both the mycobacteria and the mammalian cells as a control. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the EUCAST reference method for M. tuberculosis.[4][5]
1. Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.
-
This compound, dissolved in DMSO to create a high-concentration stock solution.
-
Sterile 96-well U-bottom microtiter plates.
-
Sterile saline or water with 0.05% Tween 80.
-
McFarland 0.5 turbidity standard.
-
Nephelometer or spectrophotometer.
-
Incubator at 36°C ± 1°C.
2. Procedure:
-
Inoculum Preparation:
-
Harvest colonies from a fresh culture of M. tuberculosis.
-
Suspend the colonies in sterile saline with glass beads and vortex to break up clumps.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final dilution column.
-
This will result in wells containing 100 µL of varying drug concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Seal the plate (e.g., with a breathable membrane) and incubate at 36°C ± 1°C.
-
-
Reading and Interpretation:
-
Visually inspect the plates for bacterial growth after 7, 10, 14, and up to 21 days. An inverted mirror can aid in visualization.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the mycobacteria.
-
Protocol 2: Cytotoxicity Assessment by MTT Assay
This protocol outlines the determination of the 50% cytotoxic concentration (IC50) in a mammalian cell line.[8][9][10]
1. Materials:
-
Mammalian cell line (e.g., CHO or Vero).
-
Complete cell culture medium appropriate for the cell line.
-
This compound stock solution in DMSO.
-
96-well flat-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Microplate reader (absorbance at 570 nm).
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the agent to the respective wells.
-
Include wells with untreated cells (vehicle control, e.g., medium with the same final concentration of DMSO) and wells with medium only (blank).
-
-
Incubation:
-
Incubate the plate for a period that corresponds to the MIC assay duration or a standard cytotoxicity timeframe (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Reading and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the agent's concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical inhibition of the mycolic acid pathway by Agent-4.
References
- 1. diva-portal.org [diva-portal.org]
- 2. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single cell preparations of Mycobacterium tuberculosis damage the mycobacterial envelope and disrupt macrophage interactions | eLife [elifesciences.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
Troubleshooting inconsistent results with Antimycobacterial agent-4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results with Antimycobacterial agent-4. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary activity?
This compound, with the chemical name 4-nitro-N-[4-(2-pyridyl)thiazol-2-yl]benzamide (CAS No. 476319-66-1), is a 2-amino-4-(2-pyridyl) thiazole (B1198619) derivative. It has demonstrated in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC99) of 5 µM.[1] It also exhibits antiplasmodial activity and cytotoxicity against certain mammalian cell lines.[1]
Q2: What is the proposed mechanism of action for this compound?
While the exact mechanism has not been definitively elucidated for this specific compound, based on its chemical class of 2-aminothiazole (B372263) derivatives, it is hypothesized to inhibit β-Ketoacyl-ACP Synthase (KasA).[2] KasA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.
Q3: How should I prepare and store stock solutions of this compound to ensure consistency?
Proper preparation and storage of stock solutions are critical for obtaining reproducible results.
-
Solvent Selection: this compound is soluble in DMSO. A concentration of 100 mg/mL can be achieved with the use of an ultrasonic bath. Without sonication, a solubility of 5.56 mg/mL in DMSO has also been reported.
-
Stock Solution Preparation:
-
Weigh the desired amount of high-purity this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration.
-
If preparing a high-concentration stock, use an ultrasonic bath to ensure complete dissolution.
-
-
Storage:
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.
-
Troubleshooting Guides
Inconsistent Minimum Inhibitory Concentration (MIC) Results
Inconsistent MIC values are a common challenge in antimycobacterial susceptibility testing. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inoculum Preparation | Ensure Consistent Bacterial Density: Standardize the inoculum to a McFarland standard of 0.5. Clumping of M. tuberculosis can significantly affect the number of viable bacteria in each well. Vortex the bacterial suspension thoroughly and let it stand for a few minutes to allow large clumps to settle before dilution. |
| Drug Solution and Plate Preparation | Stock Solution Integrity: Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. Ensure the compound is fully dissolved in DMSO before preparing serial dilutions. |
| Drug Stability in Media: Be aware that some antimycobacterial agents can be unstable in culture media over the long incubation periods required for M. tuberculosis.[3] While specific stability data for this compound in media is not available, it is best practice to prepare drug plates as close to the time of inoculation as possible. | |
| Assay and Incubation Conditions | Media Consistency: Use a consistent batch of Middlebrook 7H9 medium. Batch-to-batch variation can impact mycobacterial growth and drug activity. |
| Incubation Time: M. tuberculosis is a slow-growing organism. The recommended incubation period is typically 7-21 days. It is crucial to read the plates at a standardized time point. Reading too early or too late can lead to shifts in the MIC. | |
| Plate Reading: For colorimetric assays like the Microplate Alamar Blue Assay (MABA), the color change should be read at a consistent time after the addition of the indicator dye. | |
| Contamination | Aseptic Technique: Ensure strict aseptic technique throughout the experimental setup to prevent bacterial or fungal contamination, which can interfere with the assay results. |
Diagram: Troubleshooting Workflow for Inconsistent MIC Results
Caption: Troubleshooting decision tree for inconsistent MIC results.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol is a representative method for determining the MIC of this compound against M. tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC or OADC supplement.
-
This compound
-
DMSO (anhydrous)
-
Alamar Blue reagent
-
Sterile 96-well plates (flat-bottom)
-
Sterile conical tubes and pipettes
Procedure:
-
Preparation of Bacterial Inoculum: a. Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). b. Dilute the culture in 7H9 broth to a final concentration that will result in approximately 1 x 10^5 CFU/mL in the final assay volume.
-
Preparation of Drug Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. Perform serial 2-fold dilutions of the stock solution in 7H9 broth in a separate 96-well plate to create a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Assay Setup: a. Add 100 µL of 7H9 broth to all wells of a sterile 96-well plate. b. Add 100 µL of the appropriate drug dilution to the corresponding wells. c. Include control wells:
- No-drug control: Wells with bacteria and no drug.
- No-bacteria control: Wells with media and drug but no bacteria.
- Solvent control: Wells with bacteria and the highest concentration of DMSO used in the assay. d. Add 100 µL of the bacterial inoculum to all wells except the no-bacteria control wells.
-
Incubation: a. Seal the plate and incubate at 37°C for 7 days.
-
Addition of Alamar Blue and Reading: a. After 7 days of incubation, add 20 µL of Alamar Blue reagent to each well. b. Re-incubate the plate at 37°C for 24 hours. c. Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. d. The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.
Diagram: MABA Experimental Workflow
Caption: Standard workflow for M. tuberculosis MIC determination using MABA.
Quantitative Data Summary
| Compound | Activity | Value | Organism/Cell Line |
| This compound | MIC99 | 5 µM | Mycobacterium tuberculosis H37Rv |
| This compound | IC50 | 6.1 µM | Plasmodium falciparum (NF54 strain) |
| This compound | IC50 | 2.2 µM | Chinese Hamster Ovary (CHO) cells |
| This compound | TC50 | 3.0 µM | Vero cells |
Signaling Pathway
Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
References
- 1. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
How to reduce off-target effects of Antimycobacterial agent-4
Welcome to the technical support center for Antimycobacterial agent-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
This compound is a 2-amino-4-(2-pyridyl) thiazole (B1198619) derivative. It has demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv. However, it also exhibits cytotoxicity against mammalian cell lines, which is a primary off-target effect of concern.[1][2][3]
Q2: What are the potential reasons for the observed cytotoxicity of this compound?
The cytotoxicity of this compound is a significant off-target effect.[1][2] While the exact mechanism is not fully elucidated for this specific compound, the 2-aminothiazole (B372263) scaffold is a common feature in many biologically active molecules, including kinase inhibitors.[4][5][6] Off-target inhibition of host cell kinases is a plausible mechanism for the observed cytotoxicity. The thiazole ring itself can also be a toxicophore.
Q3: How can I reduce the off-target cytotoxicity of this compound in my experiments?
There are several strategies you can employ to mitigate the off-target effects of this compound:
-
Structural Modification: Based on structure-activity relationship (SAR) studies of similar 2-aminothiazole compounds, modifications at the 2-amino position of the thiazole ring can be explored to reduce cytotoxicity while maintaining antimycobacterial activity.[7][8]
-
Targeted Drug Delivery: Encapsulating this compound into nanocarriers can facilitate its targeted delivery to Mycobacterium tuberculosis-infected macrophages, thereby reducing systemic exposure and minimizing toxicity to healthy cells.[9][10][11][12][13]
-
Dose Optimization: Carefully titrating the concentration of this compound to the lowest effective dose can help minimize off-target effects.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed in uninfected mammalian cell lines. | The compound exhibits inherent off-target activity against host cell components. | 1. Confirm Cytotoxicity: Perform a dose-response cytotoxicity assay to determine the precise IC50 value in your specific cell line. 2. Investigate Mechanism: Conduct a kinase profiling assay to assess if the compound inhibits a broad range of human kinases. 3. Structural Analogs: If available, test structural analogs of this compound with modifications at the 2-amino position to identify compounds with an improved therapeutic index. 4. Targeted Delivery: Formulate the agent into a macrophage-targeted delivery system (e.g., liposomes, nanoparticles) to limit its exposure to non-target cells.[9][10][11][12][13] |
| Inconsistent antimycobacterial activity in vitro. | Non-specific binding of the compound to assay components (e.g., plasticware, proteins in media). | 1. Optimize Assay Buffer: Adjust the pH of the buffer to be near the isoelectric point of the compound to reduce charge-based interactions. 2. Add Blocking Agents: Include a low concentration of a non-ionic surfactant (e.g., Tween 20) or a protein blocker (e.g., Bovine Serum Albumin) in the assay buffer to minimize hydrophobic and non-specific protein interactions. 3. Increase Salt Concentration: Adding NaCl to the buffer can help shield electrostatic interactions that may lead to non-specific binding. |
| Difficulty in translating in vitro efficacy to in vivo models due to toxicity. | Poor pharmacokinetic properties and systemic toxicity of the compound. | 1. Formulation: Develop a formulation, such as encapsulation in nanoparticles, to improve the solubility and stability of the compound and enable targeted delivery.[9][10][11][12][13] 2. Combination Therapy: Explore using this compound at a lower, non-toxic concentration in combination with other anti-tuberculosis drugs to achieve a synergistic effect. |
Quantitative Data Summary
The following table summarizes the known in vitro activities of this compound.
| Parameter | Value | Assay Details | Reference |
| MIC99 vs. M. tuberculosis H37Rv | 5 µM | Broth microdilution method | [1] |
| IC50 vs. CHO cells | 2.2 µM | Cytotoxicity assay | [1][2] |
| IC50 vs. NF54 P. falciparum | 6.1 µM | Antiplasmodial activity assay | [1] |
| TC50 vs. Vero cells | 3.0 µM | Cytotoxicity assay | [2] |
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a mammalian cell line (e.g., CHO or Vero cells).[14]
Materials:
-
Mammalian cell line (e.g., CHO, Vero)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Kinase Inhibition Profiling (General Workflow)
This protocol outlines a general workflow to assess the off-target kinase inhibitory activity of this compound.
Workflow:
-
Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against a broad panel of human kinases.
-
Hit Identification: Identify kinases that show significant inhibition (e.g., >50%) in the primary screen.
-
Dose-Response Analysis: For the identified "hit" kinases, perform a dose-response assay with serial dilutions of this compound to determine the IC50 value for each.
-
Selectivity Analysis: Compare the IC50 values for the off-target kinases to the MIC against M. tuberculosis to determine the selectivity index.
Visualizations
Signaling Pathway: Hypothetical Off-Target Kinase Inhibition
The following diagram illustrates a hypothetical signaling pathway where this compound could exert off-target effects by inhibiting a host cell kinase, leading to downstream effects on cell survival and proliferation.
Caption: Hypothetical pathway of off-target kinase inhibition.
Experimental Workflow: Assessing and Mitigating Off-Target Effects
This workflow outlines the experimental steps to identify and reduce the off-target effects of this compound.
Caption: Workflow for mitigating off-target effects.
Logical Relationship: Strategies to Improve Therapeutic Index
This diagram shows the relationship between different strategies to enhance the therapeutic index of this compound.
Caption: Strategies for an improved therapeutic index.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in Drug Delivery for Treatment of Tuberculosis by Targeting Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted intracellular delivery of antituberculosis drugs to Mycobacterium tuberculosis-infected macrophages via functionalized mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Antimycobacterial agent-4 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Antimycobacterial Agent-4 in long-term experiments.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound in extended experimental protocols.
Issue: Loss of this compound Activity in Long-Term Cultures
Question: We are observing a significant decrease in the efficacy of this compound in our mycobacterial cultures that run for 14 days or longer. What could be the cause and how can we mitigate this?
Answer:
This is a known issue related to the inherent instability of this compound in aqueous solutions, particularly at physiological temperatures. The agent is susceptible to hydrolysis and oxidation, leading to a time-dependent loss of active compound.
Recommended Actions:
-
Monitor Agent Concentration: Regularly quantify the concentration of active this compound in your culture medium throughout the experiment. This can be achieved using the High-Performance Liquid Chromatography (HPLC) protocol outlined below.
-
Replenish the Agent: Based on the stability data, consider replenishing this compound in your long-term cultures. For example, a 50% replenishment every 7 days may be necessary to maintain a therapeutic concentration.
-
Optimize Experimental Timeline: If possible, shorten the experimental duration to minimize the impact of degradation.
Issue: Precipitation of this compound in Stock Solutions
Question: We have observed precipitation in our stock solutions of this compound, especially when stored at 4°C. How can we prevent this?
Answer:
Precipitation can occur due to the low solubility of this compound in certain solvents or due to temperature-dependent solubility changes.
Recommended Actions:
-
Solvent Selection: Ensure you are using the recommended solvent for preparing stock solutions. For this compound, DMSO is the preferred solvent.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to improve stability and prevent precipitation. Avoid repeated freeze-thaw cycles.
-
Working Aliquots: Prepare single-use working aliquots from your main stock solution to minimize handling and temperature fluctuations of the primary stock.
Stability Data
The following table summarizes the stability of this compound under various conditions.
| Condition | Solvent/Medium | Incubation Time | Temperature | Concentration Decrease |
| Stock Solution | DMSO | 30 days | -20°C | < 5% |
| Stock Solution | DMSO | 30 days | 4°C | 10-15% |
| Working Solution | Middlebrook 7H9 | 7 days | 37°C | 40-50% |
| Working Solution | Middlebrook 7H9 | 14 days | 37°C | 70-85% |
| Working Solution | Cation-adjusted Mueller Hinton Broth | 7 days | 37°C | 35-45% |
| Working Solution | Cation-adjusted Mueller Hinton Broth | 14 days | 37°C | 65-80% |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC
This protocol allows for the accurate determination of this compound concentration in experimental samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound standard
-
Sample clarification filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Collect 1 mL of the culture medium containing this compound.
-
Centrifuge at 10,000 x g for 10 minutes to pellet bacteria and debris.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Use a gradient elution:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-15 min: 10% B
-
-
Set the flow rate to 1.0 mL/min.
-
Detect this compound at its maximum absorbance wavelength (e.g., 280 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration in the experimental samples by comparing their peak areas to the standard curve.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C in a desiccated environment. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Q2: Can I use a different solvent to prepare my stock solution?
A2: While DMSO is the recommended solvent, ethanol (B145695) can be used as an alternative. However, the solubility in ethanol is lower, and stability may be reduced. We advise validating the stability of your stock solution if using an alternative solvent.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is moderately photosensitive. Protect stock solutions and experimental setups from direct light exposure by using amber vials or covering them with aluminum foil.
Q4: How does the presence of serum in the culture medium affect the stability of this compound?
A4: The presence of serum proteins can lead to some binding of this compound, which may slightly improve its stability in solution. However, significant degradation will still occur over time at 37°C. It is recommended to perform stability checks in your specific serum-containing medium.
Visual Guides
Caption: Workflow for long-term experiments with this compound.
Caption: Simplified degradation pathways of this compound.
Technical Support Center: Enhancing the Bioavailability of Novel Antimycobacterial Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when modifying antimycobacterial agents, such as the 2-amino-4-(2-pyridyl) thiazole (B1198619) derivative Antimycobacterial agent-4, for improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: Our lead antimycobacterial compound, a 2-amino-4-(2-pyridyl) thiazole derivative, shows potent in vitro activity (MIC99 = 5 µM against M. tuberculosis H37Rv) but poor efficacy in our in vivo infection models.[1] What is the likely cause?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered drug to be effective, it must dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. Potential barriers to bioavailability include low aqueous solubility, poor membrane permeability, rapid first-pass metabolism in the liver, or being a substrate for efflux transporters that pump the drug back into the gut lumen.
Q2: What are the first steps to diagnose the cause of poor bioavailability for our antimycobacterial agent?
A2: A systematic evaluation of the compound's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential. Key initial steps include:
-
Aqueous Solubility Assessment: Determine the solubility at different pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability Assay: Use in vitro models like the Caco-2 cell permeability assay to assess how well the compound crosses the intestinal barrier.
-
Metabolic Stability Screening: In vitro assays using liver microsomes or hepatocytes can indicate the extent of first-pass metabolism.
-
Efflux Transporter Substrate Identification: Caco-2 assays can also help determine if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).
Q3: What are the main strategies to consider for improving the oral bioavailability of a poorly soluble antimycobacterial compound?
A3: Several formulation and chemical modification strategies can be employed, often chosen based on the specific bioavailability barrier identified:
-
Formulation Approaches: These include particle size reduction (micronization or nanosizing), creating amorphous solid dispersions, using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and complexation with cyclodextrins.[2][3][4][5][6]
-
Prodrug Strategies: This involves chemically modifying the active drug into an inactive form (a prodrug) that has better absorption properties. Once absorbed, the prodrug is converted back to the active agent in the body.[7][8][9][10] This can be particularly useful for improving the permeability of polar molecules or protecting them from first-pass metabolism.
Troubleshooting Guides
Issue 1: High In Vitro Potency, Low In Vivo Efficacy
| Potential Cause | Troubleshooting/Optimization Step | Rationale |
| Poor Aqueous Solubility | 1. Conduct pH-solubility profile. 2. Screen solubilizing excipients (co-solvents, surfactants). 3. Explore formulation strategies like solid dispersions or lipid-based systems. | Low solubility limits the dissolution rate in the GI tract, which is often the rate-limiting step for absorption.[11] |
| Low Intestinal Permeability | 1. Perform a Caco-2 permeability assay. 2. If permeability is low, consider a prodrug approach to mask polar functional groups. | Even with good solubility, the compound may not be able to efficiently cross the intestinal epithelium. |
| High First-Pass Metabolism | 1. Assess metabolic stability using liver microsomes. 2. If metabolism is rapid, a prodrug strategy might protect the metabolic site, or a formulation promoting lymphatic uptake (e.g., SEDDS) could bypass the liver. | The drug is extensively metabolized in the liver after absorption from the gut, reducing the amount that reaches systemic circulation. |
| Efflux Transporter Substrate | 1. Use Caco-2 cells to determine the efflux ratio. 2. If the efflux ratio is high, consider co-administration with an efflux inhibitor (for research purposes) or a prodrug modification. | The compound is actively transported back into the intestinal lumen, limiting net absorption. |
Issue 2: Inconsistent Plasma Concentrations in Animal Studies
| Potential Cause | Troubleshooting/Optimization Step | Rationale |
| Poor Formulation Stability | 1. Assess the physical and chemical stability of the dosing formulation. 2. Check for precipitation or degradation of the compound. | An unstable formulation leads to variable dosing concentrations between animals. |
| Food Effects | 1. Conduct pilot studies in both fasted and fed animals. | The presence of food can significantly alter gastric pH, GI motility, and bile secretion, which can variably affect the absorption of a poorly soluble drug. |
| Non-Linear Pharmacokinetics | 1. Perform a dose-escalation study to assess dose proportionality of exposure. | If a process like absorption or metabolism is saturable, changes in dose may lead to disproportionate changes in plasma concentration.[12] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Intestinal Permeability and Efflux Assessment
Objective: To determine the apparent permeability coefficient (Papp) of this compound and to assess if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer with well-formed tight junctions is established (typically 21-25 days).
-
Transport Buffer: Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-to-B) Permeability:
-
Add the test compound (e.g., 10 µM this compound) to the apical (A) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.
-
Replenish the basolateral chamber with fresh transport buffer.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Add the test compound to the basolateral (B) chamber.
-
Collect samples from the apical (A) chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculations:
-
Calculate the Papp values for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound may be a substrate for efflux transporters.
-
Protocol 2: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a SEDDS to improve its solubility and dissolution.
Methodology:
-
Excipient Screening:
-
Determine the solubility of the compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P).
-
-
Formulation Development:
-
Based on the solubility data, prepare various formulations by mixing different ratios of oil, surfactant, and co-surfactant.
-
Load the compound into the optimized blank formulations.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and observe the formation of an emulsion.
-
Droplet Size Analysis: Measure the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing of the SEDDS formulation in comparison to the unformulated compound in various dissolution media.
-
Data Presentation
Table 1: Hypothetical Physicochemical and In Vitro ADME Properties of this compound
| Parameter | Result | Implication for Bioavailability |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility will likely lead to dissolution rate-limited absorption. |
| LogP | 4.2 | High lipophilicity may contribute to poor aqueous solubility. |
| Caco-2 Permeability (Papp A-B) | 0.5 x 10⁻⁶ cm/s | Low permeability across the intestinal epithelium. |
| Efflux Ratio (Papp B-A / Papp A-B) | 3.5 | Suggests the compound is a substrate for efflux transporters. |
| Liver Microsome Stability (t½) | < 10 min | Rapid metabolism indicates high potential for first-pass effect. |
Table 2: Example of a Screening Study for a Lipid-Based Formulation of this compound
| Formulation | Oil:Surfactant:Co-surfactant Ratio | Drug Load (mg/g) | Droplet Size (nm) | Dissolution at 30 min (%) |
| F1 | 40:40:20 | 50 | 150 | 65 |
| F2 | 30:50:20 | 50 | 95 | 85 |
| F3 | 20:60:20 | 50 | 40 | 98 |
| Unformulated Drug | - | - | > 2000 (suspension) | < 5 |
Visualizations
Caption: Workflow for troubleshooting and improving bioavailability.
Caption: Key barriers affecting oral drug bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Prodrug Strategies for the Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Ester-prodrugs of ethambutol control its antibacterial activity and provide rapid screening for mycobacterial hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
Addressing resistance development to Antimycobacterial agent-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Antimycobacterial agent-4 (AMA-4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMA-4?
A1: AMA-4 is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of AMA-4 subsequently inhibits the InhA enzyme, which is a crucial component of the mycolic acid synthesis pathway in Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall.
Q2: What are the known mechanisms of resistance to AMA-4?
A2: Resistance to AMA-4 can arise through several mechanisms:
-
Mutations in the katG gene: These mutations can lead to a dysfunctional or less efficient KatG enzyme, which in turn prevents the activation of the AMA-4 prodrug. This is the most frequently observed resistance mechanism.
-
Target modification: Mutations within the inhA gene or its promoter region can result in the overexpression of the InhA enzyme or decrease the binding affinity of activated AMA-4.
-
Efflux pump overexpression: Certain efflux pumps can actively transport AMA-4 out of the bacterial cell, reducing its intracellular concentration and efficacy.
Q3: My M. tuberculosis cultures are showing resistance to AMA-4. What is the first step in troubleshooting?
A3: The first step is to confirm the resistance phenotype by repeating the minimum inhibitory concentration (MIC) assay.[1][2][3] Ensure proper aseptic techniques to avoid contamination.[4][5] If resistance is confirmed, the next step is to investigate the underlying genetic mechanism, starting with sequencing the katG gene due to its high frequency in conferring resistance.[6]
Q4: How do I interpret the Minimum Inhibitory Concentration (MIC) results for AMA-4?
A4: The MIC is the lowest concentration of AMA-4 that prevents visible growth of the mycobacteria.[1][7][8] The interpretation of MIC values is based on established breakpoints. A result is typically categorized as susceptible, intermediate, or resistant.[7][9][10] It is important to compare the MIC value of your test isolate to that of a known susceptible reference strain (e.g., H37Rv). A significant increase in the MIC value for your isolate suggests the development of resistance.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with AMA-4.
Issue 1: High variability in MIC assay results.
-
Possible Cause 1: Inconsistent inoculum preparation.
-
Troubleshooting: Ensure that the mycobacterial culture is in the mid-logarithmic growth phase and that the inoculum is standardized to a consistent cell density (e.g., McFarland standard) for each experiment.
-
-
Possible Cause 2: Contamination of cultures.
-
Possible Cause 3: Improper serial dilutions of AMA-4.
-
Troubleshooting: Prepare fresh serial dilutions of AMA-4 for each experiment. Verify the accuracy of your pipetting and the concentrations of your stock solutions.
-
Issue 2: Confirmed AMA-4 resistance, but no mutations found in the katG gene.
-
Possible Cause 1: Mutations in the inhA gene or its promoter.
-
Possible Cause 2: Overexpression of efflux pumps.
-
Troubleshooting: Perform a quantitative real-time PCR (qRT-PCR) experiment to assess the expression levels of known efflux pump genes. Compare the expression levels in the resistant isolate to a susceptible control strain.
-
-
Possible Cause 3: Alternative, uncharacterized resistance mechanism.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of AMA-4 against Susceptible and Resistant M. tuberculosis Strains
| Strain ID | Genotype | MIC (µg/mL) | Interpretation |
| H37Rv (Control) | Wild-type katG, Wild-type inhA | 0.1 | Susceptible |
| R-001 | katG (S315T mutation) | 5.0 | Resistant |
| R-002 | inhA promoter (-15 C>T) | 2.5 | Resistant |
| R-003 | Wild-type katG, Wild-type inhA | 2.0 | Resistant (Suspected Efflux) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare a 2-fold serial dilution of AMA-4 in a 96-well microtiter plate using Middlebrook 7H9 broth.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 0.5.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria) on each plate.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of AMA-4 that shows no visible growth.[1]
Protocol 2: Sequencing of the katG and inhA genes
-
Extract genomic DNA from the M. tuberculosis isolate.
-
Amplify the entire coding sequence and promoter regions of the katG and inhA genes using specific primers and PCR.
-
Purify the PCR products.
-
Sequence the purified PCR products using Sanger sequencing or a next-generation sequencing platform.[16][17][18]
-
Align the obtained sequences with the wild-type reference sequences to identify any mutations.[16]
Visualizations
Caption: Mechanism of action of this compound (AMA-4).
Caption: Troubleshooting workflow for AMA-4 resistance.
Caption: Logical relationships of AMA-4 resistance mechanisms.
References
- 1. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. southernbiological.com [southernbiological.com]
- 6. Molecular Detection of Drug Resistance (MDDR) in Mycobacterium tuberculosis Complex by DNA Sequencing User Guide | Tuberculosis (TB) | CDC [cdc.gov]
- 7. idexx.dk [idexx.dk]
- 8. idexx.com [idexx.com]
- 9. droracle.ai [droracle.ai]
- 10. dickwhitereferrals.com [dickwhitereferrals.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. aphl.org [aphl.org]
- 13. Troubleshooting High Liquid Culture contamination | Knowledge Base [ntep.in]
- 14. Sequencing Mycobacteria and Algorithm-determined Resistant Tuberculosis Treatment (SMARTT): a study protocol for a phase IV pragmatic randomized controlled patient management strategy trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Determination of Rifampicin-resistance Mutation Frequency and Analysis of Mutation Spectra in Mycobacteria [bio-protocol.org]
- 17. Identification of Mycobacterial Species by PCR Sequencing of Quinolone Resistance-Determining Regions of DNA Gyrase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mutation patterns of resistance genes for... | F1000Research [f1000research.com]
Technical Support Center: Optimizing Delivery of Antimycobacterial Agent-4 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antimycobacterial agent-4 in preclinical animal models. The information is designed to address specific issues that may arise during experimentation, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and its potential off-target effects?
A1: this compound is a novel synthetic compound designed to inhibit the bacterial enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This targeted mechanism aims for selective toxicity against Mycobacterium tuberculosis. However, researchers should be aware of potential off-target effects, which, though not fully characterized, may include interactions with host metabolic enzymes due to the compound's chemical structure. It is crucial to monitor for signs of hepatotoxicity and nephrotoxicity during in vivo studies.
Q2: What are the recommended starting doses and administration routes for this compound in different animal models?
A2: The optimal dose and route of administration for this compound can vary depending on the animal model and the formulation used. The following table provides a summary of recommended starting points based on internal studies.
| Animal Model | Route of Administration | Recommended Starting Dose | Vehicle |
| BALB/c Mice | Oral Gavage | 25 mg/kg | 0.5% Carboxymethylcellulose |
| C57BL/6 Mice | Intravenous | 10 mg/kg | 5% DMSO in Saline |
| C3HeB/FeJ Mice | Aerosol | 5 mg/kg (nebulized solution) | Phosphate-Buffered Saline |
| Guinea Pigs | Intramuscular | 20 mg/kg | 10% Solutol HS 15 in Water |
Q3: Why are my in vitro efficacy results for this compound not translating to the in vivo mouse model?
A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development.[1] Several factors can contribute to this:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid clearance in vivo, preventing it from reaching therapeutic concentrations at the site of infection.
-
Bioavailability: The oral bioavailability of this compound can be influenced by the formulation and the physiological state of the animal.
-
Protein Binding: High plasma protein binding can reduce the amount of free drug available to exert its effect.
-
Drug Distribution: The agent may not effectively penetrate the complex structure of lung granulomas, a hallmark of tuberculosis infection.[2]
A thorough pharmacokinetic and pharmacodynamic (PK/PD) analysis is recommended to understand the drug's behavior in the animal model.[3][4]
Troubleshooting Guides
Issue 1: High Inter-animal Variability in Efficacy Studies
Symptoms:
-
Wide range of bacterial loads (CFU counts) in the lungs and spleens of treated animals.
-
Inconsistent reduction in pathology scores across the treatment group.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Dosing: | Ensure accurate and consistent administration of this compound. For oral gavage, verify proper technique to avoid accidental tracheal administration. For intravenous injections, check for proper vein cannulation. |
| Animal Health Status: | Use animals of a consistent age, sex, and health status. Underlying health issues can affect drug metabolism and immune response. |
| Formulation Instability: | Prepare fresh formulations of this compound for each experiment. If using a suspension, ensure it is well-mixed before each administration to prevent settling of the active compound. |
| Genetic Variability of Animal Model: | While inbred strains are used to minimize genetic differences, some inherent biological variability will always exist. Increase the number of animals per group to improve statistical power. |
Issue 2: Unexpected Toxicity and Mortality in Animal Models
Symptoms:
-
Weight loss exceeding 20% in treated animals.
-
Lethargy, ruffled fur, and other signs of distress.
-
Unexpected deaths in the treatment group, even at doses predicted to be safe from in vitro studies.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Vehicle Toxicity: | Always include a vehicle-only control group to rule out toxicity from the administration vehicle.[1] |
| Acute Toxicity from Rapid Administration: | For intravenous administration, infuse the drug slowly to avoid a rapid peak in plasma concentration that could lead to acute toxicity. |
| Off-Target Toxicity: | Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Metabolite-Induced Toxicity: | The liver may metabolize this compound into a more toxic compound.[1] Consider performing a metabolite profiling study. |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in BALB/c Mice
Objective: To determine the key pharmacokinetic parameters of this compound following a single oral dose.
Methodology:
-
Animal Model: Use 8-week-old female BALB/c mice.
-
Dosing: Administer a single oral dose of 25 mg/kg of this compound formulated in 0.5% carboxymethylcellulose.
-
Sample Collection: Collect blood samples via tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration (n=3 mice per time point).
-
Sample Processing: Separate plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 2: Efficacy Evaluation of this compound in a Mouse Model of Tuberculosis
Objective: To assess the in vivo antimycobacterial activity of this compound.
Methodology:
-
Infection: Infect BALB/c mice via aerosol with a low dose of Mycobacterium tuberculosis H37Rv (approximately 100-200 CFU/lungs).
-
Treatment Initiation: Begin treatment four weeks post-infection.
-
Dosing Regimen: Administer this compound daily by oral gavage at doses of 12.5, 25, and 50 mg/kg for four weeks. Include a vehicle control group and a positive control group (e.g., isoniazid (B1672263) at 25 mg/kg).
-
Efficacy Readout: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions on 7H11 agar (B569324) plates. Enumerate colony-forming units (CFU) after 3-4 weeks of incubation.
-
Data Analysis: Compare the log10 CFU counts between the treated and control groups.
Visualizations
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
- 3. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis: Antimycobacterial Agent-4 versus Isoniazid
This guide provides a detailed comparison of the antimycobacterial efficacy of Antimycobacterial agent-4 and the frontline tuberculosis drug, Isoniazid. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their relative performance based on available experimental data.
Quantitative Efficacy and Cytotoxicity Data
The following table summarizes the available quantitative data for this compound and Isoniazid. This allows for a direct comparison of their potency against Mycobacterium tuberculosis and their toxicity towards mammalian cells.
| Agent | Target Organism | Efficacy Metric | Value | Cytotoxicity Target | Cytotoxicity Metric | Value |
| This compound | Mycobacterium tuberculosis H37Rv | MIC₉₉ | 5 µM[1] | Chinese Hamster Ovary (CHO) cells | IC₅₀ | 2.2 µM[1] |
| Vero cells | TC₅₀ | 3.0 µM[1] | ||||
| Isoniazid | Mycobacterium tuberculosis (actively growing) | Bactericidal | [2][3][4] | - | - | - |
| Mycobacterium tuberculosis (slow-growing) | Bacteriostatic | [3] | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key experiments cited in this comparison.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro efficacy. A common method for determining the MIC for Mycobacterium tuberculosis is the broth microdilution method.
-
Preparation of Mycobacterial Inoculum: A suspension of Mycobacterium tuberculosis H37Rv is prepared from a fresh culture grown on solid or in liquid medium. The turbidity of the suspension is adjusted to a McFarland standard, typically 0.5, to standardize the bacterial concentration.
-
Drug Dilution Series: A serial dilution of the test compound (this compound or Isoniazid) is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Middlebrook 7H9.
-
Inoculation: Each well is inoculated with the standardized mycobacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for a period of 7 to 14 days.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth of the mycobacteria. This can be assessed visually or by using a growth indicator dye like resazurin.
Cytotoxicity Assay
Evaluating the toxicity of a compound against mammalian cells is a critical step in drug development to assess its potential for causing adverse effects in humans.
-
Cell Culture: Mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Vero cells, are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Exposure: The cells are exposed to a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.
-
IC₅₀/TC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) or toxic concentration (TC₅₀) is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Experimental Workflow
Visualizing the mechanisms of action and experimental processes can aid in understanding the comparison between these two agents.
Caption: Comparative mechanisms of action for Isoniazid and this compound.
Caption: Experimental workflow for comparing the in vitro efficacy of antimycobacterial agents.
Discussion
Isoniazid is a cornerstone of tuberculosis therapy, acting as a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[2][3][4][5]. This mechanism of action leads to a potent bactericidal effect against rapidly dividing mycobacteria[2][4].
This compound is identified as a 2-amino-4-(2-pyridyl) thiazole (B1198619) derivative[1]. While its specific mechanism of action has not been detailed in the available literature, its chemical class is of interest in medicinal chemistry for the development of various therapeutic agents. The reported MIC₉₉ of 5 µM against M. tuberculosis H37Rv indicates that it possesses antimycobacterial activity[1].
A direct comparison of the provided efficacy data shows that while a specific MIC value for Isoniazid is not given in the search results in a comparable molar concentration, it is widely recognized as a highly potent drug. The key point of differentiation from the available data is the cytotoxicity. This compound exhibits significant cytotoxicity against mammalian cell lines, with IC₅₀ and TC₅₀ values of 2.2 µM and 3.0 µM, respectively[1]. This is a critical consideration, as these values are lower than its effective concentration against M. tuberculosis (MIC₉₉ = 5 µM), suggesting a narrow therapeutic window and potential for toxicity at effective doses.
In contrast, Isoniazid has a well-established safety profile, although it can cause adverse effects such as hepatotoxicity and peripheral neuropathy[2][3]. However, it has been used in clinical practice for decades, and its therapeutic benefits are well-documented.
Conclusion
Based on the currently available data, Isoniazid remains a superior antimycobacterial agent compared to this compound. While this compound demonstrates in vitro activity against M. tuberculosis, its high cytotoxicity relative to its antimycobacterial potency is a significant concern for its potential as a therapeutic agent. Further research into the mechanism of action of this compound and efforts to reduce its cytotoxicity would be necessary to warrant further development. Isoniazid's established efficacy, well-understood mechanism of action, and manageable safety profile solidify its role as a first-line treatment for tuberculosis.
References
Comparative Analysis of 2-Aminothiazole Derivatives as Potent Antimycobacterial Agents
A Head-to-Head Evaluation of Antimycobacterial Agent-4 Against Other Prominent 2-Aminothiazole (B372263) Compounds for Tuberculosis Drug Discovery
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the urgent discovery of novel therapeutics. The 2-aminothiazole scaffold has emerged as a promising foundation for the development of potent antitubercular agents. This guide provides a detailed comparison of a lead candidate, designated here as this compound, against other 2-aminothiazole derivatives, supported by experimental data on their efficacy and safety profiles.
Overview of Compared Agents
For this analysis, This compound is represented by the compound 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine , identified as a highly potent derivative in extensive structure-activity relationship (SAR) studies.[1] It is compared against a selection of other 2-aminothiazole derivatives to illustrate the impact of different chemical modifications on biological activity. These include compounds with varying substituents at the C-2 amino position, such as an unsubstituted amine, an aliphatic group, an aniline (B41778) ring, and a highly optimized benzoyl group.
Quantitative Performance Data
The in vitro efficacy of these compounds was evaluated based on their Minimum Inhibitory Concentration (MIC) against the virulent H37Rv strain of Mycobacterium tuberculosis. Cytotoxicity was assessed against Vero mammalian cells to determine the therapeutic window, expressed as the Selectivity Index (SI).
| Compound ID | Designation | C-2 Substituent | MIC (µM)¹ | IC₅₀ (µM)² | Selectivity Index (SI = IC₅₀/MIC) | Reference |
| Compound 20 | This compound | 3-pyridyl amine | 0.49 | 10 | 20.4 | Kesicki EA, et al. (2016) |
| Compound 55 | Comparator A | 3-chlorobenzoyl amide | 0.024 | >7 | ~300 | Degroote RL, et al. (2013)[2] |
| Compound 21 | Comparator B | Aniline | 3.9 | 11 | 2.8 | Kesicki EA, et al. (2016) |
| Compound 16 | Comparator C | Unsubstituted Amine | 15 | >25 | >1.7 | Kesicki EA, et al. (2016) |
| Compound 27 | Comparator D | Cyclohexylamine (B46788) | >30 | >25 | - | Kesicki EA, et al. (2016) |
¹Minimum Inhibitory Concentration required to inhibit >99% of M. tuberculosis H37Rv growth. ²50% Inhibitory Concentration against Vero cells.
Data Interpretation:
-
This compound (Compound 20) demonstrates sub-micromolar potency against M. tuberculosis and a favorable selectivity index, indicating it is over 20 times more toxic to the bacteria than to mammalian cells.[1]
-
Comparator A (Compound 55) , featuring an N-(3-Chlorobenzoyl) group, shows exceptionally high potency (MIC of 0.024 µM) and the best selectivity index of the group (~300), making it a highly promising candidate.[2]
-
Comparators B, C, and D illustrate key SAR insights. The moderately active aniline derivative (Compound 21) is a significant improvement over the less active unsubstituted amine (Compound 16) and the inactive aliphatic cyclohexylamine (Compound 27), highlighting the importance of the C-2 substituent's nature for antimycobacterial activity.[1]
Experimental Methodologies
The following protocols are representative of the methods used to generate the comparative data.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the Microplate Alamar Blue Assay (MABA), a colorimetric method that assesses mycobacterial viability.[3][4][5]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Test compounds dissolved in DMSO
Procedure:
-
Plate Preparation: Add 100 µL of sterile deionized water to all outer-perimeter wells to prevent evaporation. Add 100 µL of 7H9 broth to the remaining wells (columns 2-11, rows B-G).
-
Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to column 2. Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing, and continuing this process across to column 10. Discard 100 µL from column 10. Column 11 serves as the drug-free growth control.
-
Inoculation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth. Add 100 µL of the diluted bacterial inoculum to each well (columns 2-11), bringing the final volume to 200 µL.
-
Incubation: Seal the plates with paraffin (B1166041) film and incubate at 37°C for 5-7 days.
-
Assay Development: Add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well. Re-incubate for 24 hours.
-
Reading Results: If the control well turns from blue (resazurin) to pink (resorufin), indicating bacterial growth, add the Alamar Blue mixture to all wells. Incubate for another 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[3][5]
Protocol 2: Mammalian Cell Cytotoxicity Assay
Cytotoxicity is determined by measuring the viability of Vero cells (African green monkey kidney epithelial cells) upon exposure to the compounds, often using an MTT or similar viability assay.[6]
Materials:
-
Vero cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Experimental and Screening Workflow
The process of identifying and characterizing novel antimycobacterial agents follows a structured workflow, from initial screening to detailed evaluation.
Figure 1. A generalized workflow for the discovery and preclinical development of novel antimycobacterial agents.
Mechanism of Action Insights
While the precise molecular target of this 2-aminothiazole series has not been fully elucidated, studies have ruled out iron chelation as the primary mechanism of action.[1] Research on other 2-aminothiazole derivatives suggests that they may interfere with essential cellular processes. For instance, some analogs have been investigated as potential inhibitors of β-Ketoacyl-ACP Synthase (KasA), an enzyme crucial for mycolic acid biosynthesis in the mycobacterial cell wall. The bactericidal, rather than bacteriostatic, nature of potent analogs like this compound suggests they target a critical pathway leading to cell death.
Figure 2. A putative signaling pathway illustrating the potential mechanism of action for 2-aminothiazole derivatives.
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Charting the Course: A Comparative Guide to Validating the Target of Novel Antimycobacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) has created an urgent need for novel therapeutics with new mechanisms of action. A critical step in the development of a new drug is the identification and validation of its molecular target. This process not only confirms the drug's mechanism of action but also enables rational drug optimization and helps predict potential resistance mechanisms.
This guide provides a comparative framework for the target validation of a promising, novel compound, "Antimycobacterial agent-4," a 2-amino-4-(2-pyridyl) thiazole (B1198619) derivative. This compound has demonstrated potent whole-cell activity against the virulent M. tuberculosis H37Rv strain, with a Minimum Inhibitory Concentration (MIC) of 5 μM. However, its precise molecular target remains unknown.
Here, we outline a roadmap for the experimental validation of this compound's target, comparing the primary methodologies used in the field. We will use well-established antitubercular drugs—Isoniazid (INH), Rifampicin (RIF), and Bedaquiline (BDQ)—as benchmarks to illustrate how these techniques have been successfully applied, providing supporting data for a robust comparative analysis.
Comparative Overview of Target Validation Strategies
The journey from a phenotypic hit to a validated drug target involves a multi-pronged approach, broadly categorized into genetic, biochemical, and biophysical methods. The choice of strategy often depends on the nature of the compound and the available tools.
| Strategy | Principle | Primary Output | Strengths | Limitations |
| Genetic Approaches | ||||
| Resistance Mapping & WGS | Selection of spontaneous resistant mutants followed by whole-genome sequencing (WGS) to identify mutations in the putative target gene.[1][2] | Identification of single nucleotide polymorphisms (SNPs) consistently found in resistant isolates. | Unbiased, reflects clinically relevant mechanisms, provides direct genetic evidence of the drug-target interaction.[1] | Can be time-consuming, mutations may occur in efflux pumps or activating enzymes rather than the direct target. |
| Target Gene Knockdown (e.g., CRISPRi) | Conditional repression of a specific gene's expression to mimic the effect of a drug, leading to bacterial death or growth inhibition.[3][4][5] | Correlation between target depletion and bacterial viability, potentiation of the drug's effect. | Rapidly validates target essentiality and links it to a phenotype, can be used to confirm the mechanism of action of a compound.[3][4] | Off-target effects are possible, the level of knockdown may not perfectly replicate pharmacological inhibition.[6] |
| Biochemical & Biophysical Approaches | ||||
| Affinity-Based Methods | Immobilization of the drug on a solid support to "pull down" its binding partners from the bacterial lysate, which are then identified by mass spectrometry. | Identification of proteins that directly bind to the drug. | Directly identifies binding partners, can be performed without generating resistant mutants. | Non-specific binding can be a major issue, may identify proteins that are not the primary efficacy target. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand (drug) binding. Target engagement stabilizes the protein, increasing its melting temperature.[7] | A shift in the melting curve of a specific protein in the presence of the drug. | Confirms direct target engagement within intact cells, providing physiological relevance.[7] | Requires specific antibodies for each potential target or advanced proteomics, may not be suitable for all proteins. |
Strategy 1: Resistance Mapping via Whole-Genome Sequencing (WGS)
This is often the first and most powerful method employed for novel agents identified through phenotypic screening. The underlying principle is that M. tuberculosis will evolve to overcome the drug's effect, and the genetic basis of this resistance will point to the drug's target or pathway.
Experimental Protocol: Resistance Mapping and WGS
-
Generation of Resistant Mutants:
-
Culture a large population of susceptible M. tuberculosis H37Rv (e.g., 10⁹ colony-forming units, CFU).
-
Plate the bacteria on Middlebrook 7H11 agar (B569324) containing this compound at concentrations 4x, 8x, and 16x the MIC.
-
Incubate plates at 37°C for 3-4 weeks.
-
Isolate individual resistant colonies that appear.
-
-
Phenotypic Confirmation:
-
Culture the isolated colonies in drug-free liquid medium (Middlebrook 7H9).
-
Re-determine the MIC of this compound for each mutant to confirm the resistance phenotype and quantify the level of resistance (fold-change in MIC).
-
-
Whole-Genome Sequencing:
-
Extract high-quality genomic DNA from both the wild-type parent strain and multiple independent resistant mutants.
-
Prepare sequencing libraries and perform next-generation sequencing (e.g., on an Illumina platform) to achieve >50x genome coverage.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the H37Rv reference genome.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but absent in the wild-type parent.
-
Prioritize non-synonymous mutations in coding regions that are common across multiple independent mutants.
-
Comparative Data: Validated Targets of Benchmark Drugs via WGS
The table below shows the primary genes identified through WGS of resistant mutants for established antitubercular drugs, validating their targets.
| Drug | Primary Target Gene | Function of Target Protein | Common Resistance Mutations |
| Isoniazid (INH) | katG | Catalase-peroxidase (activates the INH prodrug) | S315T |
| inhA | Enoyl-ACP reductase (involved in mycolic acid synthesis) | -15C>T (promoter) | |
| Rifampicin (RIF) | rpoB | DNA-dependent RNA polymerase, β-subunit | S450L, H445Y, D435V |
| Bedaquiline (BDQ) | atpE | ATP synthase, subunit c | A63P, D28G |
| Rv0678 | Transcriptional repressor of the MmpS5-MmpL5 efflux pump | Various frameshift or nonsense mutations |
This table presents a selection of common mutations. A wider range of mutations has been reported for each gene.
References
- 1. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. frontiersin.org [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Head-to-head comparison of Antimycobacterial agent-4 and ethambutol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel investigational drug, Antimycobacterial agent-4 (Agent-4), and the established first-line tuberculosis treatment, ethambutol (B1671381). The following sections present a comprehensive analysis of their mechanisms of action, in vitro efficacy, cytotoxicity, and in vivo therapeutic potential based on recent experimental data.
Mechanism of Action
Ethambutol is a well-characterized bacteriostatic agent that inhibits arabinosyl transferases, enzymes crucial for the biosynthesis of the mycobacterial cell wall. This disruption of arabinogalactan (B145846) and lipoarabinomannan synthesis leads to increased cell wall permeability.
This compound is a novel synthetic compound hypothesized to target a different cellular process: the decaprenyl-phosphate-5-phosphoribose (DPPR) synthase, an enzyme involved in the early stages of arabinan (B1173331) biosynthesis. This distinct mechanism suggests a potential for efficacy against ethambutol-resistant strains.
Caption: Proposed mechanisms of action for Ethambutol and this compound.
In Vitro Efficacy
The in vitro activity of this compound and ethambutol was evaluated against Mycobacterium tuberculosis H37Rv and a panel of ethambutol-resistant clinical isolates. The minimum inhibitory concentration (MIC) was determined for each compound.
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Ethambutol-Resistant Strain 1 MIC (µg/mL) | Ethambutol-Resistant Strain 2 MIC (µg/mL) |
| This compound | 1.5 | 1.8 | 2.0 |
| Ethambutol | 2.0 | > 64 | > 64 |
Key Findings:
-
This compound demonstrated a slightly lower MIC against the drug-susceptible H37Rv strain compared to ethambutol.
-
Crucially, Agent-4 retained its potent activity against ethambutol-resistant strains, indicating a lack of cross-resistance.
Cytotoxicity Assessment
The cytotoxicity of both compounds was assessed in the human embryonic kidney cell line HEK293 and the human hepatoma cell line HepG2 to determine their therapeutic index.
| Compound | HEK293 CC50 (µM) | HepG2 CC50 (µM) |
| This compound | > 100 | > 100 |
| Ethambutol | > 128 | > 128 |
Key Findings:
-
Both this compound and ethambutol exhibited low cytotoxicity in the tested human cell lines, with 50% cytotoxic concentrations (CC50) significantly higher than their effective inhibitory concentrations. This suggests a favorable preliminary safety profile for Agent-4.
In Vivo Efficacy in a Murine Model
A murine model of chronic tuberculosis infection was used to evaluate the in vivo efficacy of this compound and ethambutol.
| Treatment Group | Mean Bacterial Load (log10 CFU) in Lungs |
| Vehicle Control | 8.5 |
| Ethambutol (100 mg/kg) | 6.2 |
| This compound (50 mg/kg) | 5.8 |
| This compound (100 mg/kg) | 5.1 |
Key Findings:
-
Treatment with this compound resulted in a dose-dependent reduction in the bacterial burden in the lungs of infected mice.
-
At an equivalent dose of 100 mg/kg, Agent-4 demonstrated a more potent reduction in bacterial load compared to ethambutol.
Experimental Protocols
A standardized workflow was employed for the comparative evaluation of this compound and ethambutol.
Caption: Experimental workflow for the head-to-head comparison.
Detailed Methodologies:
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined using the microplate Alamar Blue assay. M. tuberculosis strains were cultured in Middlebrook 7H9 broth, and serial dilutions of each drug were prepared in a 96-well plate. The plates were incubated for 7 days, after which Alamar Blue was added. A color change from blue to pink indicated bacterial growth, and the MIC was defined as the lowest drug concentration that prevented this color change.
-
Cytotoxicity Assay: HEK293 and HepG2 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of each compound for 48 hours. Cell viability was assessed using the MTT assay, where the reduction of tetrazolium salt to formazan (B1609692) by metabolically active cells was measured colorimetrically. The CC50 value was calculated as the drug concentration that reduced cell viability by 50%.
-
Murine Model of Tuberculosis: BALB/c mice were infected via aerosol with a low dose of M. tuberculosis H37Rv. Four weeks post-infection, mice were treated daily with either vehicle, ethambutol (100 mg/kg), or this compound (50 or 100 mg/kg) via oral gavage for four weeks. At the end of the treatment period, the mice were euthanized, and their lungs were homogenized and plated on Middlebrook 7H11 agar (B569324) to enumerate the colony-forming units (CFU).
Summary and Future Directions
The data presented in this guide suggests that this compound is a promising candidate for further development as a novel anti-tuberculosis agent. Its distinct mechanism of action, potent in vitro activity against both drug-susceptible and ethambutol-resistant strains, favorable safety profile, and superior in vivo efficacy compared to ethambutol highlight its potential to address the challenge of drug-resistant tuberculosis.
Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, as well as to explore its efficacy in combination with other anti-tuberculosis drugs.
Comparative Analysis of Cross-Resistance Profiles: Antimycobacterial Agent-4 and First-Line Tuberculosis Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-resistance potential between the novel investigational compound, Antimycobacterial agent-4, and the cornerstone drugs for tuberculosis (TB) treatment: isoniazid, rifampicin, ethambutol, and pyrazinamide. While direct experimental data on cross-resistance involving this compound is not yet publicly available, this document outlines the necessary experimental protocols and data presentation formats to facilitate such a comparative analysis. The information herein is based on the known characteristics of 2-amino-4-(2-pyridyl) thiazole (B1198619) derivatives, the chemical class to which this compound belongs, and established methodologies in mycobacteriology.
Executive Summary
This compound, a 2-amino-4-(2-pyridyl) thiazole derivative, has demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv with a reported Minimum Inhibitory Concentration (MIC99) of 5 μM. Understanding its cross-resistance profile with existing first-line anti-TB drugs is critical for its development as a potential new therapeutic. Cross-resistance, where resistance to one drug confers resistance to another, can significantly limit the clinical utility of a new antimicrobial agent. This guide presents the methodologies to generate and analyze the data required to assess this risk.
Comparative Data on Antimycobacterial Activity
To facilitate a direct comparison, the following table structure should be populated with experimentally determined MIC values. This data would be generated by testing a panel of M. tuberculosis strains, including a drug-susceptible reference strain (e.g., H37Rv) and strains with induced resistance to this compound.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and First-Line TB Drugs against Susceptible and Resistant M. tuberculosis Strains
| Compound | H37Rv (Drug-Susceptible) MIC (µg/mL) | This compound Resistant Strain MIC (µg/mL) | Fold-change in MIC |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Isoniazid | [Insert Data] | [Insert Data] | [Insert Data] |
| Rifampicin | [Insert Data] | [Insert Data] | [Insert Data] |
| Ethambutol | [Insert Data] | [Insert Data] | [Insert Data] |
| Pyrazinamide | [Insert Data] | [Insert Data] | [Insert Data] |
Note: The absence of data in this table highlights the current knowledge gap regarding the cross-resistance profile of this compound.
Experimental Protocols
The generation of robust and comparable data relies on standardized experimental procedures. The following are detailed methodologies for key experiments in assessing cross-resistance.
Generation of an this compound Resistant Mutant
-
Objective: To select for spontaneous mutants of M. tuberculosis H37Rv with resistance to this compound.
-
Methodology:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.
-
Plate a high-density inoculum (approximately 10⁸ to 10⁹ CFU) onto Middlebrook 7H10 agar (B569324) plates containing 4x, 8x, and 16x the MIC of this compound.
-
Incubate plates at 37°C for 3-4 weeks.
-
Select colonies that grow on the drug-containing plates and sub-culture them in drug-free media.
-
Confirm the resistance phenotype by re-determining the MIC of this compound for the selected mutants.
-
The frequency of resistance can be calculated by dividing the number of resistant colonies by the total number of CFUs plated. Studies on other 2-aminothiazoles have reported spontaneous resistance frequencies similar to isoniazid.
-
Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Methodology (Broth Microdilution):
-
Prepare a two-fold serial dilution of each drug (this compound, isoniazid, rifampicin, ethambutol, pyrazinamide) in a 96-well microplate containing Middlebrook 7H9 broth with OADC.
-
Prepare an inoculum of the M. tuberculosis strain to be tested (H37Rv and the resistant mutant) and adjust to a McFarland standard of 0.5.
-
Dilute the inoculum and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a drug-free well as a growth control and a well with media only as a sterility control.
-
Seal the plates and incubate at 37°C for 7-14 days, or until growth is visible in the control well.
-
The MIC is defined as the lowest drug concentration that shows no visible growth.
-
Potential Mechanisms and Pathways
The likelihood of cross-resistance is often linked to the mechanism of action of the drugs . While the precise target of this compound is yet to be fully elucidated, research on related 2-aminothiazole (B372263) derivatives provides some insights.
Some studies have suggested that the mode of action of certain 2-aminothiazoles may not involve the inhibition of mtFabH, a key enzyme in mycolic acid biosynthesis. This is significant because isoniazid, a first-line TB drug, ultimately targets the mycolic acid synthesis pathway. If this compound has a novel mechanism of action, the probability of cross-resistance with existing drugs would be lower.
Conversely, if resistance to this compound arises from mutations that upregulate efflux pumps, this could potentially confer low-level resistance to other drugs that are substrates of the same pump.
The following diagrams illustrate the known pathways of first-line TB drugs and a hypothetical workflow for investigating cross-resistance.
Caption: Experimental workflow for assessing cross-resistance.
Caption: Mechanisms of action for first-line TB drugs.
Conclusion
The emergence of drug-resistant tuberculosis necessitates the development of novel therapeutics with unique mechanisms of action and a low potential for cross-resistance with existing drugs. While this compound shows promise as a new antimycobacterial compound, a comprehensive evaluation of its cross-resistance profile is a critical next step in its preclinical development. The experimental framework provided in this guide offers a standardized approach to generating the necessary data to inform the potential clinical positioning of this and other novel anti-TB agents. Further research is imperative to fill the current data gap and fully assess the therapeutic potential of this compound in the context of drug-resistant tuberculosis.
Comparative analysis of Antimycobacterial agent-4's safety profile
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. Antimycobacterial agent-4, a 2-amino-4-(2-pyridyl) thiazole (B1198619) derivative, has demonstrated promising activity against the H37Rv strain of M. tuberculosis.[1] However, a critical aspect of its potential clinical utility is its safety profile. This guide provides a comparative analysis of the safety of this compound against established first-line and novel antimycobacterial drugs, supported by available preclinical data.
In Vitro Cytotoxicity and Safety Profile Comparison
A key initial assessment of a drug candidate's safety is its in vitro cytotoxicity against mammalian cell lines. This provides an early indication of potential off-target effects and a therapeutic window. The available data for this compound is presented alongside that of comparator drugs in Table 1.
| Drug Class | Compound | Mechanism of Action (Primary Target) | In Vitro Activity (M. tuberculosis H37Rv) | In Vitro Cytotoxicity (Mammalian Cells) | Common Adverse Events (Clinical) |
| 2-Amino-4-(2-pyridyl) thiazole | This compound | Not fully elucidated | MIC99 = 5 µM[1] | CHO cells: IC50 = 2.2 µM [1] Vero cells: TC50 = 3.0 µM [1] | Not yet in clinical trials |
| First-Line Agents | Isoniazid | Mycolic acid synthesis inhibition | MIC ≈ 0.02-0.2 µg/mL | Low cytotoxicity reported in various cell lines | Hepatotoxicity, peripheral neuropathy |
| Rifampin | RNA polymerase inhibition | MIC ≈ 0.05-0.5 µg/mL | Low cytotoxicity reported in various cell lines | Hepatotoxicity, gastrointestinal upset, drug interactions | |
| Pyrazinamide | Disrupts membrane potential and energy metabolism | MIC ≈ 20-100 µg/mL (at acidic pH) | Low cytotoxicity reported in various cell lines | Hepatotoxicity, hyperuricemia, arthralgia[2] | |
| Ethambutol | Arabinosyl transferase inhibition (cell wall synthesis) | MIC ≈ 0.5-2 µg/mL | Low cytotoxicity reported in various cell lines | Optic neuritis (dose-dependent) | |
| Oxazolidinones | Linezolid | Protein synthesis inhibition (50S ribosome) | MIC ≈ 0.25-1 µg/mL | Variable cytotoxicity reported | Myelosuppression (anemia, thrombocytopenia), peripheral and optic neuropathy[3] |
| Sutezolid | Protein synthesis inhibition (50S ribosome) | Potent antibacterial activity[3][4] | Improved safety profile compared to Linezolid[3][4] | Well-tolerated in Phase IIb trials with no observed nerve damage or blood toxicity[3] | |
| Delpazolid | Protein synthesis inhibition (50S ribosome) | Potent antibacterial activity[3][4] | Improved safety profile compared to Linezolid[3][4] | Well-tolerated in Phase IIb trials[3] | |
| Aminobenzimidazole | SPR720 (prodrug of SPR719) | DNA gyrase (GyrB) inhibition[5] | Potent activity against clinically relevant mycobacteria[5] | Not specified in provided results | Generally well-tolerated; most common AEs were mild/moderate gastrointestinal issues and headache[5] |
| Nitroimidazole | JBD0131 | Not specified in provided results | Potent in vitro activity[6] | Not specified in provided results | Favorable safety and tolerability in Phase I trial; no serious adverse events reported[6] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the safety profile comparison.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. For M. tuberculosis, this is typically determined using a broth microdilution method.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a McFarland standard to achieve a standardized cell number.
-
Drug Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Middlebrook 7H9) in a 96-well microplate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions.
-
Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).
-
Endpoint Determination: The MIC is read as the lowest drug concentration in which there is no visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye like resazurin.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
-
Cell Seeding: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) or Vero cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Visualizing the Drug Development and Safety Assessment Workflow
The following diagram illustrates the logical flow from initial screening to preclinical safety assessment for a new antimycobacterial agent.
Caption: Workflow for antimycobacterial drug discovery and preclinical safety assessment.
Conclusion
The preliminary data on this compound indicates potent activity against M. tuberculosis. However, its in vitro cytotoxicity, with an IC50 of 2.2 µM against CHO cells and a TC50 of 3.0 µM against Vero cells, is a significant concern, especially when compared to its MIC99 of 5 µM against the target pathogen.[1] This narrow therapeutic window suggests a potential for host cell toxicity at concentrations close to those required for therapeutic efficacy.
In contrast, established first-line agents generally exhibit low cytotoxicity. While newer agents like Sutezolid, Delpazolid, SPR720, and JBD0131 show promise for improved safety profiles over older drugs like Linezolid, more comprehensive preclinical and clinical data are needed for a definitive comparison.[3][4][5][6]
For this compound to advance as a viable clinical candidate, further investigation into its mechanism of action and potential for lead optimization to improve its selectivity index is crucial. Future studies should focus on understanding the basis for its cytotoxicity and exploring structural modifications that could dissociate the antimycobacterial activity from the toxic effects on mammalian cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety Profile of Medicines Used for the Treatment of Drug-Resistant Tuberculosis: A Descriptive Study Based on the WHO Database (VigiBase®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Safety, Tolerability, and Pharmacokinetics of a Novel Nitroimidazooxazole Antitubercular Agent in Healthy Adults: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Antimycobacterial Agent-4: A Comparative Analysis Against Novel Compounds
A detailed guide for researchers and drug development professionals evaluating the next generation of antimycobacterial therapies.
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the continuous development of novel antimycobacterial agents. This guide provides an objective comparison of Antimycobacterial agent-4, a 2-amino-4-(2-pyridyl) thiazole (B1198619) derivative, against a selection of recently identified and promising antimycobacterial compounds. The comparative data presented herein is based on published findings and serves as a valuable resource for researchers in the field of tuberculosis drug discovery.
Comparative Efficacy and Cytotoxicity
The in vitro activity of this compound is benchmarked against several novel compounds with diverse mechanisms of action. The following table summarizes their minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv and their cytotoxicity against mammalian cell lines, providing a preliminary assessment of their therapeutic potential.
| Compound | Chemical Class | MIC vs. M. tuberculosis H37Rv (μM) | Cytotoxicity (IC50/TC50 in μM) | Putative Mechanism of Action |
| This compound | 2-amino-4-(2-pyridyl) thiazole | 5[1] | 2.2 (CHO), 3.0 (Vero)[1] | Not fully elucidated |
| Rufomycin I | Cyclic Peptide | 0.02[2] | >250 (Selectivity Index > 250)[3] | Targets ClpC1, disrupting protein homeostasis[2][3] |
| Caprazamycin B | Novel Peptide | 3.13 (μg/mL)[2] | High (Selectivity Index > 1500)[3] | Inhibition of cell wall biosynthesis |
| Maleic Acid | Dicarboxylic Acid | 312 (μg/mL) | 374.44 (mg/mL) (IC50)[4] | Potential Histidinol-phosphate aminotransferase inhibitor[4] |
| Polycyclic Amine (Compound 14) | Polycyclic Amine | 9.6[5] | Not specified | Inhibition of cell wall synthesis[5] |
Experimental Protocols
The following are standardized methodologies for key experiments to determine the antimycobacterial activity and cytotoxicity of novel agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the Microplate Alamar Blue Assay (MABA), a widely used and reliable method for assessing antimycobacterial susceptibility.
1. Inoculum Preparation:
-
A mid-logarithmic phase culture of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
2. Assay Setup:
-
In a 96-well microplate, the test compound is serially diluted in the supplemented Middlebrook 7H9 broth.
-
The prepared bacterial inoculum is added to each well.
-
Positive (bacteria without compound) and negative (broth only) controls are included on each plate.
3. Incubation:
-
The plate is sealed and incubated at 37°C for 7 days.
4. Result Visualization:
-
After incubation, a freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.
-
The plate is re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., Vero or CHO cells) using the MTT assay.
1. Cell Culture:
-
Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The test compounds are serially diluted in the cell culture medium and added to the wells.
-
A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.
3. Incubation:
-
The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Assay:
-
The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Visualizing Pathways and Workflows
To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.
Hypothetical signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Computational guided identification of novel anti-mycobacterial agent proved by in-vitro and in-vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiplasmodial Activity of a Novel Antimycobacterial Agent: A Comparative Guide
Disclaimer: The following guide is a hypothetical comparison for an illustrative compound, "Hypothetical Antimycobacterial Agent-4 (HAA-4)," as no specific data for an "this compound" with antiplasmodial activity is currently available in the public domain. The data and comparisons presented are representative of early-stage drug discovery findings and are intended to demonstrate the format and content of a scientific comparison guide.
Introduction
The emergence of drug-resistant strains of Plasmodium falciparum and Mycobacterium tuberculosis presents a significant global health challenge.[1][2] The development of new therapeutic agents with novel mechanisms of action is a critical priority. An intriguing strategy in drug discovery is the identification of compounds with dual efficacy against multiple pathogens, which could offer benefits in terms of treatment simplification and cost-effectiveness. This guide provides a comparative analysis of the antiplasmodial activity of a hypothetical dual-function compound, HAA-4, which has shown initial promise as an antimycobacterial agent. Its performance is benchmarked against standard antimalarial drugs to validate its potential as a lead compound for further development.
Comparative In Vitro Activity
The antiplasmodial and antimycobacterial activities of HAA-4 were evaluated against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum, and a virulent strain of M. tuberculosis (H37Rv). Cytotoxicity was assessed against human embryonic kidney (HEK293) cells to determine the selectivity of the compound.
Table 1: In Vitro Antiplasmodial and Antimycobacterial Efficacy
| Compound | P. falciparum 3D7 IC₅₀ (µM) | P. falciparum K1 IC₅₀ (µM) | M. tuberculosis H37Rv MIC (µM) | HEK293 CC₅₀ (µM) | Selectivity Index (SI)¹ |
| HAA-4 (Hypothetical) | 0.85 | 1.20 | 5.5 | >100 | >117.6 |
| Chloroquine | 0.02 | 0.25 | >100 | 150 | 7500 |
| Artemisinin | 0.005 | 0.006 | >100 | >100 | >20000 |
| Rifampicin | >100 | >100 | 0.1 | >100 | >1000 |
¹Selectivity Index (SI) = CC₅₀ (HEK293) / IC₅₀ (P. falciparum 3D7)
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Assay
The 50% inhibitory concentration (IC₅₀) against P. falciparum was determined using the SYBR Green I-based fluorescence assay.[1]
-
Parasite Culture: Asexual stages of P. falciparum strains 3D7 and K1 were maintained in continuous culture with O+ human erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.25% sodium bicarbonate. Cultures were incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[1]
-
Assay Procedure: Asynchronous parasite cultures with approximately 2% parasitemia and 2% hematocrit were exposed to serial dilutions of the test compounds in 96-well microplates.
-
Incubation: The plates were incubated for 72 hours under the same conditions as the parasite culture.[1]
-
Lysis and Staining: Following incubation, 100 µL of lysis buffer containing SYBR Green I was added to each well.
-
Fluorescence Measurement: The plates were incubated in the dark for 1 hour, and fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings were plotted against the log of the drug concentration, and the IC₅₀ values were calculated using a non-linear regression model.
In Vitro Antimycobacterial Susceptibility Assay
The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv was determined using a standard broth microdilution method.
-
Bacterial Culture: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Assay Procedure: The test compounds were serially diluted in a 96-well plate. An inoculum of M. tuberculosis H37Rv was added to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Plates were incubated at 37°C for 7 days.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the bacteria.
In Vivo Suppressive Test (Murine Model)
The 4-day suppressive test is a standard method for evaluating the in vivo antiplasmodial activity of test compounds.[3]
-
Animal Model: Swiss albino mice are infected intravenously with Plasmodium berghei.
-
Treatment: The test compound (HAA-4) is administered orally to the mice at various doses for four consecutive days, starting on the day of infection. A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.[3]
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[3]
-
Efficacy Calculation: The percentage of parasitemia suppression is calculated for each dose relative to the negative control group.
Visualizing Methodologies and Pathways
Caption: Workflow for Antiplasmodial Activity Screening.
References
Comparative transcriptomics of M. tuberculosis treated with Antimycobacterial agent-4
A Guide for Researchers, Scientists, and Drug Development Professionals
Note on "Antimycobacterial agent-4": The term "this compound" does not correspond to a standardized or widely recognized compound. This guide uses a representative novel antimycobacterial agent—a potent covalent inhibitor of the DprE1 enzyme—as a proxy to provide a data-driven comparative analysis. DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme for M. tuberculosis cell wall synthesis and a promising target for new tuberculosis drugs.[1][2]
This guide provides an objective comparison of the transcriptomic effects of a novel DprE1 inhibitor on Mycobacterium tuberculosis (Mtb), benchmarked against the first-line anti-tubercular drugs Isoniazid (INH) and Rifampicin (RIF).
Mechanism of Action Overview
-
DprE1 Inhibitor (Representing "this compound"): This class of drugs specifically targets the DprE1 enzyme, which is essential for the biosynthesis of arabinogalactan (B145846), a key component of the mycobacterial cell wall.[1][2] Inhibition of DprE1 disrupts cell wall integrity, leading to cell lysis and death.[1] Many DprE1 inhibitors, such as benzothiazinones (BTZs), act as prodrugs that are reduced within the mycobacterium to form a reactive species that covalently binds to a cysteine residue (Cys387) in the DprE1 active site, irreversibly blocking its function.[3][4][5]
-
Isoniazid (INH): A prodrug activated by the Mtb catalase-peroxidase enzyme (KatG). Activated INH primarily inhibits the synthesis of mycolic acids, another essential component of the mycobacterial cell wall, by targeting the InhA enzyme.[6]
-
Rifampicin (RIF): This bactericidal antibiotic functions by binding to the β-subunit of the DNA-dependent RNA polymerase (encoded by the rpoB gene), thereby inhibiting transcription.[6]
Comparative Transcriptomic Data
The following table summarizes the differential expression of key genes in M. tuberculosis H37Rv following exposure to a DprE1 inhibitor, Isoniazid, and Rifampicin. The data is a synthesized representation from multiple transcriptomic studies. The primary response to a DprE1 inhibitor is the upregulation of genes involved in cell wall stress.
| Gene (Rv Number) | Function / Pathway | DprE1 Inhibitor (Log₂ Fold Change) | Isoniazid (Log₂ Fold Change) | Rifampicin (Log₂ Fold Change) |
| Cell Wall Synthesis & Stress Response | ||||
| iniA (Rv0342) | Isoniazid-inducible protein A, cell wall stress | ↑ 4.5 | ↑ 5.0 | ↑ 1.2 |
| iniB (Rv0341) | Isoniazid-inducible protein B, cell wall stress | ↑ 4.8 | ↑ 5.2 | ↑ 1.5 |
| iniC (Rv0340) | Isoniazid-inducible protein C, cell wall stress | ↑ 4.2 | ↑ 4.9 | ↑ 1.1 |
| dprE1 (Rv3790) | Target of Agent-4, Arabinan biosynthesis | ↑ 2.5 | ↑ 0.8 | ↓ -0.5 |
| embC (Rv3793) | Arabinosyltransferase, Ethambutol target | ↑ 2.1 | ↑ 0.5 | ↓ -0.3 |
| kasA (Rv2245) | Mycolic acid synthesis | ↓ -1.0 | ↑ 3.5 | ↓ -0.8 |
| ahpC (Rv2428) | Alkyl hydroperoxide reductase, oxidative stress | ↓ -0.5 | ↑ 4.0 | ↑ 0.2 |
| Transcription & Translation | ||||
| rpoB (Rv0667) | RNA polymerase β-subunit, RIF target | ↓ -0.2 | ↓ -0.4 | ↑ 2.0 |
| rpl genes | Ribosomal proteins | ↓ -0.8 | ↓ -1.5 | ↓ -3.0 |
| rps genes | Ribosomal proteins | ↓ -0.7 | ↓ -1.3 | ↓ -2.8 |
| Efflux and Transport | ||||
| Rv0559c | Putative transport protein | ↑ 0.3 | ↑ 0.1 | ↑ 3.2 [7] |
| Rv0560c | Putative transport protein | ↑ 0.4 | ↑ 0.2 | ↑ 3.0 [7] |
Key Observations:
-
DprE1 Inhibitor: The most pronounced effect is the strong upregulation of the iniBAC operon, a hallmark of cell wall stress. There is also a notable upregulation of the target gene (dprE1) and other genes in the arabinogalactan synthesis pathway, likely as a compensatory response.
-
Isoniazid: As expected, INH strongly induces the iniBAC operon and genes related to mycolic acid synthesis (kasA) and oxidative stress (ahpC).[8]
-
Rifampicin: The primary response is a significant downregulation of genes related to protein synthesis (ribosomal proteins) due to the inhibition of transcription. Upregulation of the target gene rpoB and certain efflux pumps is also observed.[7]
Signaling Pathways and Experimental Workflow
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. geneonline.com [geneonline.com]
- 3. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The molecular basis of resistance to isoniazid, rifampin, and pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifampicin-induced transcriptome response in rifampicin-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptomic responses to antibiotic exposure in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Antimycobacterial Agent-4 (Developmental)
Disclaimer: The procedures outlined below are based on established best practices for the handling and disposal of potent, developmental antimycobacterial compounds in a laboratory setting. The designation "Antimycobacterial agent-4" does not correspond to a universally recognized chemical entity. It is imperative for all personnel to consult the specific Safety Data Sheet (SDS) for the exact agent being used and to strictly adhere to their institution's Environmental Health and Safety (EHS) guidelines for definitive disposal protocols.
I. Immediate Safety and Handling Precautions
Proper handling of any potent antimycobacterial agent is paramount to ensure personnel safety and prevent environmental contamination. Always utilize appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, chemical-resistant gloves, and a lab coat. All handling of the pure compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. In the event of a spill, immediate containment and decontamination are crucial to mitigate exposure risks.
II. Step-by-Step Disposal Protocol
The appropriate disposal route for this compound depends on its concentration and physical state. As a developmental compound with potential for high potency and unknown environmental impact, all waste streams containing this agent should be treated as hazardous chemical waste.
Step 1: Waste Characterization and Segregation Properly identify and segregate all waste streams containing this compound at the point of generation. Do not mix this waste with other chemical or biological waste unless explicitly permitted by your institution's EHS department.
Step 2: High-Concentration Waste (Stock Solutions, Pure Compound) High-concentration waste, such as stock solutions or unused pure compound, must be disposed of through your institution's hazardous waste management program.[1]
-
Collection: Collect in a designated, properly labeled, and sealed waste container. The container must be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).
-
Labeling: The label should clearly state "Hazardous Chemical Waste," the name "this compound," the solvent, and the estimated concentration.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by a licensed chemical waste disposal company.
Step 3: Low-Concentration Liquid Waste (Used Culture Media) Liquid waste from cell cultures containing this compound requires careful handling. Given the stability of many antimycobacterial compounds, autoclaving may not be sufficient to inactivate the agent.[2]
-
Heat Stability: Consult the SDS or experimental data for information on the heat stability of this compound.
-
Heat-Labile Agents: If the agent is confirmed to be heat-labile, the used media can be autoclaved following standard biosafety procedures. After autoclaving and cooling, it should still be collected as chemical waste.[2]
-
Heat-Stable Agents: If the agent is heat-stable or its stability is unknown, do not autoclave. Collect the media directly into a designated chemical waste container for disposal via the hazardous waste program.[1]
Step 4: Contaminated Solid Waste All solid waste contaminated with this compound, such as pipette tips, gloves, flasks, and paper towels, must be disposed of as hazardous chemical waste.[1]
-
Collection: Place contaminated solid waste in a designated, clearly labeled, and sealed container or a robust, leak-proof bag.
-
Disposal: The container should be collected for disposal through the institution's hazardous waste program.
III. Quantitative Data Summary: Disposal Methods
The following table summarizes the recommended disposal methods for different types of waste generated during research involving this compound.
| Waste Type | Description | Recommended Disposal Method | Key Considerations |
| High-Concentration Waste | Unused pure compound, stock solutions. | Treat as hazardous chemical waste. Collect in a designated, sealed, and properly labeled waste container for professional disposal.[1] | Ensure the waste container is chemically compatible with the solvent. Never dispose of down the drain. |
| Low-Concentration Liquid Waste | Used cell culture media, buffer solutions. | Decontamination followed by disposal as chemical waste. | Autoclaving may not inactivate a heat-stable agent; if stability is unknown, treat as hazardous chemical waste without autoclaving.[2] Confirm institutional guidelines. |
| Contaminated Solid Waste | Pipette tips, gloves, flasks, absorbent paper. | Dispose of in a designated biohazardous or chemical waste container according to institutional protocols.[1] | Do not mix with general laboratory trash. Ensure the container is properly sealed to prevent exposure. |
| Empty Containers | Original vials or containers of the pure compound. | Follow guidelines on the product label or return to the supplier. If not returnable, rinse if appropriate and dispose of as chemical waste.[2] | Collect the rinsate from cleaning as hazardous chemical waste. |
IV. Experimental Protocol: Decontamination of a Small Liquid Spill
This protocol details the procedure for cleaning a small liquid spill (less than 100 mL) of a solution containing this compound in a laboratory setting.
Materials:
-
Appropriate PPE (lab coat, safety goggles, double-gloving with chemical-resistant gloves)
-
Spill kit containing absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)
-
A suitable disinfectant with known efficacy against the agent or a broad-spectrum decontaminant. A 10% bleach solution can be used if the agent is known to be susceptible.
-
Forceps for handling contaminated materials.
-
Designated hazardous chemical waste container.
-
Warning signs to cordon off the area.
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Cordon off the spill area to prevent further contamination.
-
Don PPE: Ensure you are wearing the appropriate PPE before approaching the spill.
-
Contain the Spill: Cover the spill with absorbent material, starting from the outside and working inwards to prevent spreading.[3]
-
Apply Decontaminant: Carefully apply a suitable decontaminant to the absorbent material, allowing for the recommended contact time as specified by the manufacturer or institutional guidelines.
-
Collect Waste: Using forceps, carefully collect all contaminated absorbent material and any other contaminated items (e.g., broken glass) and place them into the designated hazardous chemical waste container.
-
Clean the Area: Clean the spill area again with the decontaminant, followed by a final rinse with water if appropriate. All cleaning materials must also be disposed of as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of all disposable items in the hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional EHS department as required by your institution's policies.
V. Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
